Technical Documentation Center

3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid
  • CAS: 1883347-30-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of a feasible and efficient synthesis pathway for 3,5-dichloro-6-eth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a feasible and efficient synthesis pathway for 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The proposed synthesis is designed to be robust and scalable, with a focus on explaining the rationale behind key experimental choices and providing a framework for practical implementation in a research and development setting.

Introduction: The Significance of Substituted Pyrazine Carboxylic Acids

Pyrazine-2-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. The incorporation of halogen atoms and alkyl groups onto the pyrazine core can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets. 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid, with its specific substitution pattern, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Proposed Synthesis Pathway: A Two-Step Approach

A logical and efficient synthetic route to 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid involves a two-step process, beginning with the synthesis of the corresponding carboxamide, followed by its hydrolysis. This approach is often favored in organic synthesis as amides can be stable intermediates that are readily purified, and their subsequent hydrolysis to carboxylic acids is a well-established transformation.

Synthesis_Pathway Starting_Materials Appropriate Starting Materials Intermediate 3,5-Dichloro-6-ethylpyrazine-2-carboxamide Starting_Materials->Intermediate Synthesis of Amide Final_Product 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid Intermediate->Final_Product Hydrolysis

Caption: Proposed two-step synthesis pathway.

Part 1: Synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide

The initial and most critical phase of this synthesis is the construction of the 3,5-dichloro-6-ethylpyrazine-2-carboxamide intermediate. While a definitive, publicly available, step-by-step protocol for this specific molecule is not readily found in the literature, a plausible retro-synthetic analysis suggests that it can be assembled from simpler, commercially available precursors. A likely approach involves the construction of a substituted pyrazine ring, followed by chlorination and functional group manipulations.

One potential starting point is the synthesis of a 2-amino-5-ethylpyrazine derivative, which can then undergo a series of transformations including diazotization and chlorination (Sandmeyer reaction), followed by the introduction of the carboxamide group. The Sandmeyer reaction is a versatile and reliable method for introducing a variety of functional groups, including halogens and cyano groups, onto an aromatic ring via a diazonium salt intermediate.[1][2][3]

A key challenge in this multi-step approach is ensuring regioselectivity during the substitution reactions on the pyrazine ring. The electronic nature of the existing substituents will direct the position of incoming groups.

Conceptual Experimental Protocol for 3,5-Dichloro-6-ethylpyrazine-2-carboxamide Synthesis:

  • Step 1a: Synthesis of a 2-Amino-5-ethyl-3-cyanopyrazine Precursor. A plausible route to this intermediate would involve the condensation of an appropriate 1,2-dicarbonyl compound with diaminomaleonitrile (DAMN). The ethyl group would be introduced via the choice of the dicarbonyl precursor.

  • Step 1b: Dichlorination via Double Sandmeyer Reaction. The 2-amino-5-ethyl-3-cyanopyrazine would first be converted to a 2,3-diamino-5-ethylpyrazine. This can be achieved through various reduction methods of the cyano group to an amine. Subsequently, a double Sandmeyer reaction on the resulting 2,3-diamino-5-ethylpyrazine would be performed. This involves the diazotization of both amino groups using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid), followed by treatment with a copper(I) chloride catalyst.[1] This would yield 2,3-dichloro-5-ethylpyrazine.

  • Step 1c: Introduction of the Carboxamide Group. The carboxamide group at the 6-position could be introduced through a sequence of reactions. For instance, a formylation reaction followed by oxidation to the carboxylic acid and subsequent amidation. A more direct approach would be the introduction of a cyano group at the 6-position, which can then be hydrolyzed to the carboxamide. Given the existence of 3,5-dichloro-6-ethylpyrazine-2-carboxamide as a commercially available albeit expensive compound, it is likely that a more streamlined industrial synthesis exists, potentially involving a different sequence of reactions.

Given the complexity and the lack of a precise literature precedent for the multi-step synthesis of the carboxamide from simple precursors, for many research applications, sourcing this intermediate from a chemical supplier may be the most practical approach.[4]

Part 2: Hydrolysis of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide to 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid

The final step in the proposed pathway is the hydrolysis of the carboxamide to the target carboxylic acid. This is a standard transformation in organic chemistry and can be achieved under either acidic or basic conditions.[5] The choice of conditions is critical to ensure complete conversion while minimizing potential side reactions, such as the hydrolysis of the chloro substituents on the pyrazine ring.

Rationale for Hydrolysis Conditions:

  • Acid-Catalyzed Hydrolysis: This method typically involves heating the amide in the presence of a strong acid such as hydrochloric acid or sulfuric acid in an aqueous solution. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed (Saponification) Hydrolysis: This method involves heating the amide with a strong base like sodium hydroxide or potassium hydroxide. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This reaction is generally irreversible as the final product is the carboxylate salt, which is deprotonated and thus unreactive towards the amine leaving group. An acidic workup is then required to protonate the carboxylate and afford the final carboxylic acid.

For this particular substrate, careful consideration of the reaction conditions is necessary. The electron-deficient nature of the dichloropyrazine ring might make it susceptible to nucleophilic aromatic substitution under harsh basic conditions. Therefore, milder basic conditions or an acid-catalyzed approach might be preferable.

Detailed Experimental Protocol for Hydrolysis:

Method A: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichloro-6-ethylpyrazine-2-carboxamide (1.0 eq) in a suitable solvent mixture, such as a 1:1 mixture of 6 M hydrochloric acid and dioxane.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for a period of 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid.

Method B: Base-Catalyzed Hydrolysis (Saponification)

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend 3,5-dichloro-6-ethylpyrazine-2-carboxamide (1.0 eq) in a solution of 10% aqueous sodium hydroxide.

  • Reaction Execution: Heat the mixture to reflux (approximately 100 °C) and stir vigorously for 4-8 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Workup and Purification: After the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. The carboxylic acid should precipitate out of the solution. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed if further purification is necessary.

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
Reagents 6 M HCl, Dioxane10% NaOH, Water
Temperature Reflux (100-110 °C)Reflux (100 °C)
Reaction Time 12-24 hours4-8 hours
Workup Cooling/Evaporation, RecrystallizationAcidification, Filtration, Recrystallization
Potential Issues Longer reaction timesPotential for nucleophilic substitution of chlorides

Data Presentation and Characterization

The successful synthesis of 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid should be confirmed through a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show the characteristic signals for the ethyl group and the aromatic proton on the pyrazine ring. 13C NMR will confirm the presence of the carboxylic acid carbon and the carbons of the pyrazine ring.

  • Mass Spectrometry (MS): This will provide the molecular weight of the product, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch for the carbonyl group.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion and Future Outlook

The synthesis of 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid, while not extensively detailed in the current literature, can be logically approached through the hydrolysis of its corresponding carboxamide. This technical guide provides a scientifically sound and practical framework for researchers to undertake this synthesis. The choice between acid- and base-catalyzed hydrolysis will depend on the specific laboratory conditions and the need to balance reaction time with potential side reactions. Further optimization of the reaction conditions for both the synthesis of the carboxamide intermediate and its subsequent hydrolysis will be crucial for developing a truly efficient and scalable process. The availability of this key building block will undoubtedly facilitate the exploration of novel pyrazine-based compounds in the ongoing quest for new and effective therapeutic agents.

References

  • Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
  • Synthesis of 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide. Synthose.com. (URL: [Link])

  • Sandmeyer reaction. Wikipedia. (URL: [Link])

  • Sandmeyer Reaction. Organic Chemistry Portal. (URL: [Link])

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (URL: [Link])

  • An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine. University of East Anglia. (URL: [Link])

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. (URL: [Link])

  • Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines viaThiadiazolo[3,4-b]pyrazines. Journal of Chemical Research, Synopses. (URL: [Link])

  • 2,3-diaminopyridine. Organic Syntheses Procedure. (URL: [Link])

  • 3,6-Dichloropyrazine-2-carboxylic acid. PubChem. (URL: [Link])

  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. (URL: [Link])

  • Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Reddit. (URL: [Link])

  • Product Class 14: Pyrazines. Science of Synthesis. (URL: [Link])

  • Method for synthesizing 2,3, 5-trimethylpyrazine.
  • Introductory Chapter: Carboxylic Acids - Key Role in Life Sciences. IntechOpen. (URL: [Link])

  • Carboxylic Acids. (URL: [Link])

  • CARBOXYLIC ACIDS: Introduction, Nomenclature, Properties, Preparation and Reactions. YouTube. (URL: [Link])

  • Cas 313340-08-8,3,5-Dichloro-6-ethylpyrazinecarboxamide. LookChem. (URL: [Link])

  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. The Ivan Huc Group. (URL: [Link])

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. (URL: [Link])

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid

Executive Summary 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid (CAS: 1883347-30-5) is a highly functionalized heterocyclic building block that has emerged as a critical intermediate in the development of modern targete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid (CAS: 1883347-30-5) is a highly functionalized heterocyclic building block that has emerged as a critical intermediate in the development of modern targeted oncology therapeutics[1]. Most notably, its downstream amide derivative serves as the core regulatory starting material for Gilteritinib (ASP2215), an FDA-approved FMS-like tyrosine kinase 3 (FLT3) inhibitor used in the treatment of relapsed or refractory acute myeloid leukemia (AML)[2].

This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, electronic reactivity profile, and field-proven synthetic protocols, designed specifically for process chemists and drug development professionals.

Structural and Physicochemical Properties

The utility of 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid lies in its precise balance of lipophilicity, hydrogen-bonding capacity, and electronic density. The pyrazine core acts as a rigid, electron-deficient scaffold, while the C6-ethyl group provides a lipophilic anchor essential for fitting into the hydrophobic pockets of kinase domains[3].

Quantitative Physicochemical Data

The following table summarizes the core molecular descriptors that dictate the compound's behavior in both synthetic environments and biological systems[4],[1]:

PropertyValueMechanistic Implication
Molecular Formula C₇H₆Cl₂N₂O₂Defines fundamental stoichiometry.
Molecular Weight 221.04 g/mol Low molecular weight ideal for fragment-based drug design (FBDD).
CAS Number 1883347-30-5Unique registry identifier for procurement and regulatory filing.
Topological Polar Surface Area (TPSA) ~63.1 ŲOptimal for cellular permeability; balances polar and non-polar regions.
Hydrogen Bond Donors 1Provided by the C2-carboxylic acid (-COOH).
Hydrogen Bond Acceptors 4Provided by the two pyrazine nitrogens and two carboxyl oxygens.
Rotatable Bonds 2Low conformational entropy, ensuring rigid binding to target kinases.
Fraction Csp³ 0.29Contributes to three-dimensionality, improving solubility over flat planar aromatics.

Mechanistic Reactivity & Electronic Profiling

The substitution pattern on the pyrazine ring is not arbitrary; it is a masterclass in electronic tuning. Pyrazine is inherently electron-deficient due to the inductive and resonance effects of its two nitrogen atoms.

  • C3 and C5 Chlorines (SNAr Activation): The addition of two highly electronegative chlorine atoms further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the C3 and C5 positions exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. The C3 chlorine is typically more reactive than the C5 chlorine due to the synergistic electron-withdrawing effect of the adjacent C2-carboxylic acid/amide group.

  • C2 Carboxylic Acid: Serves as the primary functional handle for amidation. Conversion of this acid to an amide (yielding 3,5-dichloro-6-ethylpyrazine-2-carboxamide) is the critical first step in assembling the Gilteritinib pharmacophore[5].

ReactivityMap Core 3,5-Dichloro-6-ethylpyrazine- 2-carboxylic acid C2 C2: Carboxylic Acid (Amidation Site) Core->C2 Activation C3C5 C3 & C5: Chlorine Atoms (SNAr Targets) Core->C3C5 Substitution C6 C6: Ethyl Group (Lipophilic Anchor) Core->C6 Steric/Hydrophobic N1N4 N1 & N4: Pyrazine Nitrogens (H-Bond Acceptors) Core->N1N4 Electronic Withdrawing

Fig 1. Mechanistic reactivity map of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid.

Synthetic Workflows & Self-Validating Protocols

Rationale for Acidic Hydrolysis (Expertise Insight)

The standard approach to converting an ester to a carboxylic acid is base-catalyzed saponification (e.g., using LiOH or NaOH). However, applying hydroxide bases to methyl 3,5-dichloro-6-ethylpyrazine-2-carboxylate leads to catastrophic yield losses. Why? Because the hydroxide ion acts as a strong nucleophile and readily attacks the highly activated C3/C5 positions via SNAr, displacing the chlorine atoms to form unwanted hydroxypyrazine impurities.

To circumvent this, process chemists utilize highly concentrated acidic hydrolysis (12 M HCl)[3]. The acidic environment protonates the ester, driving hydrolysis without introducing any competing nucleophiles, thereby preserving the integrity of the di-chloro substitution pattern.

Protocol: Synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid

Adapted from validated patent methodologies for FLT3 inhibitor intermediates[3].

Reagents & Materials:

  • Methyl 3,5-dichloro-6-ethylpyrazine-2-carboxylate (1.0 equivalent)

  • Hydrochloric Acid (12 M, ~130 equivalents)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Initiation: Suspend methyl 3,5-dichloro-6-ethylpyrazine-2-carboxylate (e.g., 4.8 g, 20.42 mmol) in 12 M HCl (671.40 mL) in a round-bottom flask equipped with a magnetic stirrer[3].

  • Monitoring: Stir the mixture at ambient temperature (or gentle reflux, depending on kinetic requirements). Monitor the reaction progress strictly via LC-MS until the starting material peak (m/z 235.1 [M+H]⁺) is completely consumed[3].

  • Quenching: Slowly pour the crude reaction mixture into ice-cold deionized water (100 mL) to dilute the acid and precipitate the product[3].

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 × 50 mL). Causality note: EtOAc is chosen for its excellent partition coefficient for moderately polar carboxylic acids.[3]

  • Washing & Drying: Combine the organic phases and wash with saturated brine (1 × 100 mL) to remove residual aqueous acid. Dry the organic layer over anhydrous Na₂SO₄[3].

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the pure 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid.

SyntheticWorkflow SM Methyl 3,5-dichloro- 6-ethylpyrazine-2-carboxylate Acid 3,5-Dichloro-6-ethylpyrazine- 2-carboxylic acid SM->Acid 12M HCl, H2O Hydrolysis Amide 3,5-Dichloro-6-ethylpyrazine- 2-carboxamide Acid->Amide Amidation (NH3 / Coupling Agent) API FLT3 Inhibitor (e.g., Gilteritinib analogs) Amide->API SNAr & Cross-Coupling

Fig 2. Stepwise synthetic workflow from ester precursor to final active pharmaceutical ingredient.

Downstream Applications in Oncology

Once isolated, 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid is typically subjected to amidation to form 3,5-dichloro-6-ethylpyrazine-2-carboxamide [5]. This carboxamide intermediate is a regulatory starting material for multiple kinase inhibitors.

In the synthesis of Gilteritinib, the C3 chlorine undergoes a highly regioselective SNAr reaction with a complex amine, while the C5 chlorine is subsequently modified via cross-coupling or further nucleophilic displacement[2]. The precise physicochemical properties of the pyrazine core ensure that these sequential reactions proceed with high regioselectivity, minimizing the formation of structural isomers and streamlining large-scale pharmaceutical manufacturing[6].

References

  • Google Patents (WO2023129667A1). "Pyrazine compounds as inhibitors of flt3." World Intellectual Property Organization.
  • American Chemical Society (ACS). "Process Development of the Pyrazinecarboxamide Component of Gilteritinib, a FLT3 Inhibitor." Organic Process Research & Development. Available at:[Link]

  • Figshare / ACS Publications. "Process Development of the Pyrazinecarboxamide Component of Gilteritinib, a FLT3 Inhibitor (Abstract & Metadata)." Available at:[Link]

Sources

Foundational

The Strategic Role of Pyrazine Carboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Executive Summary Pyrazine carboxylic acid (pyrazinoic acid) and its derivatives represent a highly versatile chemical scaffold in medicinal chemistry. Characterized by a nitrogenous heteroaromatic ring with abundant N-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine carboxylic acid (pyrazinoic acid) and its derivatives represent a highly versatile chemical scaffold in medicinal chemistry. Characterized by a nitrogenous heteroaromatic ring with abundant N- and O-donor groups, this structural motif facilitates diverse biological activities, including antitubercular, antiviral, antifungal, and emerging antineoplastic properties. This whitepaper provides an in-depth mechanistic analysis of key pyrazine carboxylic acid derivatives—most notably Pyrazinamide (PZA) and Favipiravir (T-705)—and outlines robust experimental workflows for synthesizing and screening novel analogues.

Chemical Space and Pharmacological Rationale

The pyrazine ring is a bioisostere of pyridine and benzene, offering unique physicochemical properties. The inclusion of a carboxylic acid or carboxamide moiety at the C2 position drastically alters the electronic distribution of the ring, enabling robust hydrogen bonding and metal ion coordination[1].

Causality in Structural Design

Researchers frequently functionalize the pyrazine core through halogenation (e.g., 6-fluoro or 6-chloro substitution) or alkylation (e.g., 5-tert-butyl groups)[2].

  • Halogenation: Increases lipophilicity, which enhances cellular permeability and binding affinity to hydrophobic pockets in target enzymes. For instance, the fluorine atom in Favipiravir is critical for its interaction with viral polymerases[3].

  • Amidation/Esterification: Serves as a prodrug strategy. Masking the carboxylic acid as an amide (as seen in Pyrazinamide) improves pharmacokinetic distribution. Once inside the target pathogen, specific amidases hydrolyze the molecule back to its active acidic form[4].

Core Biological Activities & Mechanistic Pathways

Antimycobacterial Activity: The Pyrazinamide (PZA) Paradigm

Pyrazinamide is a cornerstone of first-line tuberculosis (TB) therapy, unique for its ability to eradicate non-replicating "persister" bacilli in acidic macrophage phagolysosomes[5].

Mechanism of Action: PZA is a prodrug. It enters Mycobacterium tuberculosis via passive diffusion. Inside the bacilli, it is converted by the enzyme pyrazinamidase (encoded by the pncA gene) into the active moiety, pyrazinoic acid (POA)[4]. POA is subsequently expelled from the cell. In an acidic extracellular environment (pH 5.5), POA becomes protonated (HPOA) and re-enters the bacilli, causing cytoplasmic acidification and membrane disruption[4].

Recent molecular studies have identified two primary intracellular targets for POA:

  • RpsA (Ribosomal Protein S1): POA binds to RpsA, inhibiting trans-translation, a process vital for rescuing stalled ribosomes under stress[6].

  • PanD (Aspartate Decarboxylase): POA binds to PanD, triggering its degradation and thereby halting the synthesis of coenzyme A (CoA), which is fatal to the persister cells[7].

PZA_Pathway PZA Pyrazinamide (PZA) (Prodrug) pncA Pyrazinamidase (pncA gene) PZA->pncA Passive Diffusion into Bacillus POA Pyrazinoic Acid (POA) (Active Form) pncA->POA Enzymatic Hydrolysis RpsA RpsA (Inhibits trans-translation) POA->RpsA Target Binding PanD PanD (Inhibits CoA synthesis) POA->PanD Target Binding Death Mycobacterial Cell Death RpsA->Death PanD->Death

Fig 1. Prodrug activation and multi-target mechanism of Pyrazinamide in M. tuberculosis.

Broad-Spectrum Antiviral Activity: Favipiravir

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a potent inhibitor of RNA-dependent RNA polymerase (RdRp), effective against Influenza, Ebola, and SARS-CoV-2[8].

Mechanism of Action: Favipiravir requires intracellular activation. Host cell enzymes (such as hypoxanthine-guanine phosphoribosyltransferase, HGPRT) convert the drug into its active nucleotide analogue, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP)[8]. Favipiravir-RTP acts as a purine nucleoside mimic. It is recognized by the viral RdRp and incorporated into the nascent viral RNA strand, leading to lethal mutagenesis and chain termination[9].

Favipiravir_Pathway FAV Favipiravir (T-705) HGPRT Host Cell Kinases (e.g., HGPRT) FAV->HGPRT Cellular Entry FAV_RTP Favipiravir-RTP (Active Metabolite) HGPRT->FAV_RTP Intracellular Phosphoribosylation RdRp Viral RdRp (RNA-dependent RNA polymerase) FAV_RTP->RdRp Substrate Mimicry Inhibition Chain Termination & Lethal Mutagenesis RdRp->Inhibition Blocks Viral Replication

Fig 2. Intracellular phosphoribosylation and RdRp inhibition pathway of Favipiravir.

Quantitative Data Summary

The biological efficacy of pyrazine carboxylic acid derivatives is heavily dependent on the substitution pattern. Table 1 summarizes the inhibitory concentrations of key derivatives across different therapeutic targets.

Compound Name / DerivativePrimary Target / PathogenActivity Metric (MIC / IC50)Mechanism of Action
Pyrazinamide (PZA) M. tuberculosis H37RvMIC: 12.5 - 50 µg/mL (at pH 5.5)RpsA / PanD inhibition[5]
Favipiravir (T-705) Influenza Virus (A/H1N1)EC50: 0.014 - 0.55 µg/mLRdRp inhibition[10]
PZA-PAS Hybrid (Cmpd 11) M. tuberculosis H37RvMIC: 3.13 µg/mLDual targeting (PanD & DHFR)[11]
5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide Trichophyton mentagrophytesMIC: 31.25 µmol/mLAntifungal (Membrane disruption)[2]
U10 (Pyrazinoic acid Ugi derivative) HT-29 Colon Cancer CellsIC50: 8.26 µMApoptosis induction[1]

Table 1. Comparative biological activity profiles of notable pyrazine carboxylic acid derivatives.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to synthesize and evaluate these derivatives.

Synthesis Protocol: Ugi Multicomponent Reaction for PA Derivatives

The Ugi four-component reaction is highly efficient for generating libraries of pyrazine carboxylic acid amides for anticancer screening[1].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of pyrazine-2-carboxylic acid in 5 mL of methanol (MeOH).

  • Imine Formation: Add 1.0 mmol of an aldehyde (e.g., benzaldehyde) and 1.0 mmol of a primary amine (e.g., aniline). Stir at room temperature for 30 minutes to allow the Schiff base (imine) to form. Causality: Pre-forming the imine prevents the carboxylic acid from prematurely reacting, ensuring high atom economy.

  • Isocyanide Addition: Add 1.0 mmol of an isocyanide (e.g., tert-butyl isocyanide) dropwise.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor reaction completion via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product using silica gel column chromatography to isolate the pure pyrazine carboxamide derivative. Verify structure via 1H-NMR and HRMS.

In Vitro Screening: Resazurin Microtiter Assay (REMA) for Mycobacteria

Because PZA requires an acidic environment to accumulate as POA, standard neutral-pH MIC assays yield false resistance[5]. The REMA protocol must be adjusted accordingly.

Step-by-Step Methodology:

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase). Critical Step: Adjust the pH of the broth strictly to 5.5 - 6.0 using 1N HCl.

  • Inoculum Standardization: Grow M. tuberculosis H37Rv to the logarithmic phase. Dilute the culture to an OD600 of 0.05.

  • Drug Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized pyrazine derivatives (ranging from 100 µg/mL to 0.1 µg/mL).

  • Incubation: Add 100 µL of the bacterial inoculum to each well. Incubate the plates at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Readout: Observe the color change. A shift from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is defined as the lowest concentration of the derivative that prevents the color change.

Workflow Design Rational Design (Isostere Replacement) Synthesis Chemical Synthesis (e.g., Ugi Reaction) Design->Synthesis Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification Assay In Vitro Screening (REMA, Plaque Reduction) Purification->Assay Tox Cytotoxicity Profiling (Mammalian Cell Lines) Assay->Tox Active Hits Lead Lead Optimization Tox->Lead High Selectivity Index

Fig 3. Standardized drug discovery workflow for pyrazine carboxylic acid derivatives.

Future Perspectives in Drug Design

The emergence of resistance—particularly pncA mutations in MDR-TB and potential RdRp mutations in RNA viruses—necessitates the evolution of the pyrazine scaffold.

Current cutting-edge strategies involve Molecular Hybridization . For example, hybridizing Pyrazinamide with 4-Aminosalicylic Acid (PAS) creates a dual-action molecule. Compound 11 (a 6-chloro-PZA-PAS hybrid) has demonstrated an exceptional MIC of 3.13 µg/mL against M. tuberculosis H37Rv by simultaneously targeting PanD (via the PZA moiety) and Dihydrofolate Reductase (DHFR, via the PAS moiety)[11]. Furthermore, exploring pyrazine carboxylic acid complexes with transition metals is opening new frontiers in targeted apoptosis for oncology[1].

References

  • Mechanisms of Pyrazinamide Action and Resistance Source: Microbiology Spectrum (ASM) URL:[Link]

  • Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase Source: Proceedings of the Japan Academy, Series B (NIH/PMC) URL:[Link]

  • Hybridization Approach Toward Novel Antituberculars: Design, Synthesis, and Biological Evaluation of Compounds Combining Pyrazinamide and 4-Aminosalicylic Acid Source: ACS Infectious Diseases URL:[Link]

  • Synthesis and biological evaluations of novel pyrazinoic acid derivatives as anticancer agents Source: Journal of Heterocyclic Chemistry (via ResearchGate) URL:[Link]

  • Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation Source: Molecules (NIH/PMC) URL:[Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods Source: Acta Naturae URL:[Link]

  • Potential use of RNA-dependent RNA polymerase (RdRp) inhibitors against SARS-CoV2 infection Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Mutations in panD encoding aspartate decarboxylase are associated with pyrazinamide resistance in Mycobacterium tuberculosis Source: Emerging Microbes & Infections (Taylor & Francis) URL:[Link]

Sources

Exploratory

Synthesis and Functionalization of Novel 3,5-Dichloro-6-ethylpyrazine-2-carboxylic Acid Derivatives: A Scalable Pathway to FLT3 Inhibitors

Executive Summary The development of targeted small-molecule kinase inhibitors has revolutionized the treatment of hematological malignancies. Among these, the pyrazinecarboxamide and pyrazinecarboxylic acid derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted small-molecule kinase inhibitors has revolutionized the treatment of hematological malignancies. Among these, the pyrazinecarboxamide and pyrazinecarboxylic acid derivatives serve as critical structural scaffolds. Specifically, 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid (CAS: 1883347-30-5) and its corresponding carboxamide (CAS: 313340-08-8) are pivotal intermediates in the synthesis of Gilteritinib (ASP2215), an FDA-approved dual FLT3/AXL inhibitor used for relapsed or refractory acute myeloid leukemia (AML)[1][2].

This technical guide provides an in-depth analysis of the scalable synthetic routes, mechanistic rationale, and downstream functionalization protocols for these novel pyrazine derivatives, transitioning from early-stage discovery chemistry to highly optimized, metric-driven manufacturing.

Mechanistic Rationale: The Pyrazine Core in Kinase Inhibition

The selection of the highly substituted pyrazine core is not arbitrary; it is dictated by the geometric and electronic constraints of the kinase ATP-binding pocket. In mutated FMS-like tyrosine kinase 3 (FLT3), the pyrazine nitrogen atoms act as crucial hydrogen-bond acceptors, interacting directly with the hinge region of the kinase[1][2].

The ethyl group at the 6-position provides essential lipophilic contacts within a hydrophobic sub-pocket, enhancing target selectivity over other kinases. Meanwhile, the 3- and 5-positions are functionalized with chlorine atoms. These halogens serve a dual purpose:

  • Steric/Electronic Tuning: They modulate the basicity of the pyrazine nitrogens.

  • Synthetic Handles: They act as highly reactive leaving groups for subsequent Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the modular attachment of bulky solubilizing groups (e.g., piperazine-piperidine moieties)[2][3].

FLT3_Pathway FLT3 Mutated FLT3 (ITD / TKD) STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K/AKT Pathway FLT3->PI3K RAS RAS/MAPK Pathway FLT3->RAS Proliferation Leukemic Cell Proliferation STAT5->Proliferation PI3K->Proliferation RAS->Proliferation Inhibitor Gilteritinib / Pyrazine Derivatives Inhibitor->FLT3 Inhibits

Fig 1: Interruption of downstream oncogenic signaling pathways via FLT3 inhibition.

Evolution of Synthetic Strategies: From Discovery to Manufacturing

The initial discovery route for 3,5-dichloro-6-ethylpyrazine-2-carboxamide relied on the functionalization of commercially available 2,6-dichloropyrazine[1]. While sufficient for generating milligram-scale libraries, this four-step sequence was fundamentally unsuited for commercial scale-up. It required the electrophilic addition of acetaldehyde under cryogenic conditions, followed by a Minisci reaction utilizing heavy metals (FeSO₄/H₂O₂), and mandated extensive column chromatography[1][4].

To support clinical and commercial demands, a second-generation scalable route (Route G) was developed. This approach utilizes a bottom-up cyclization strategy starting from the inexpensive and readily available methyl 3-oxopentanoate [1][3]. By building the pyrazine ring around the pre-existing ethyl chain, the need for cryogenic alkylation is entirely bypassed[3].

Quantitative Process Comparison
ParameterFirst-Generation (Discovery Route)Second-Generation (Scalable Route)
Starting Material 2,6-DichloropyrazineMethyl 3-oxopentanoate
Step Count 4 linear stepsOptimized Cyclization Sequence
Thermal Profile Cryogenic (-78°C) requiredRoom temperature to 90°C
Purification Silica Gel Column ChromatographyDirect Crystallization
Reagent Hazards Heavy metals (Fe), PeroxidesHeavy metals avoided
Scalability Low (Discovery scale only)High (Validated for 125 kg batches)

Table 1: Process metrics comparing the discovery and scalable routes for pyrazinecarboxamide synthesis[1][3][4].

Step-by-Step Experimental Protocols

The following protocols detail the self-validating workflow for synthesizing the core pyrazine intermediates. The causality of each condition is engineered to maximize yield while preventing side-reactions.

Protocol A: Synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide via Cyclization

Causality: The cyclization of methyl 3-oxopentanoate establishes the heteroaromatic core. Subsequent chlorination with POCl₃ drives aromatization while simultaneously installing the necessary di-chloro synthetic handles[4].

  • Ring Formation: React methyl 3-oxopentanoate with the appropriate diamine/nitrogen source under controlled ambient conditions to form the precursor pyrazine-1-oxide or pyrazinone intermediate.

  • Chlorination: In a glass-lined reactor, combine the intermediate (e.g., 1.00 equiv) with Toluene and N,N-dimethylformamide (DMF) (1.50 equiv)[4].

  • Activation: Slowly charge Phosphorus oxychloride (POCl₃, 1.50 equiv) into the vessel. Note: DMF acts as a catalyst here, forming a Vilsmeier-type intermediate that accelerates the chlorination of the pyrazine hydroxyl/oxide groups.

  • Heating: Elevate the temperature to 70–90 °C and maintain for 4–6 hours until HPLC indicates >99% conversion[4].

  • Quench & Isolate: Cool the mixture and quench carefully into cold water to hydrolyze excess POCl₃. The product, 3,5-dichloro-6-ethylpyrazine-2-carboxamide, precipitates directly and is isolated via filtration, bypassing chromatography[1][4].

Protocol B: Acidic Hydrolysis to 3,5-Dichloro-6-ethylpyrazine-2-carboxylic Acid

Causality: To access the carboxylic acid derivative (often required for alternative amide couplings or esterifications), the carboxamide or ester must be hydrolyzed. Acidic conditions (HCl) are strictly chosen over basic conditions (NaOH/KOH) to prevent the premature nucleophilic displacement of the highly activated 3- and 5-chloro groups by hydroxide ions[5][6].

  • Suspension: Suspend the starting pyrazinecarboxamide or methyl 3,5-dichloro-6-ethyl-pyrazine-2-carboxylate (e.g., 4.8 g, 20.42 mmol) in concentrated Hydrochloric Acid (12 M, ~130 equiv)[5][6].

  • Hydrolysis: Stir the mixture at ambient temperature or gentle reflux depending on the substrate's steric hindrance. Monitor via LCMS[5].

  • Extraction: Upon completion, pour the reaction mixture into ice-cold H₂O (100 mL). Extract the aqueous phase with Ethyl Acetate (3 x 50 mL)[5][6].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid as a crystalline solid[5][6].

Downstream Functionalization: SNAr and Derivative Synthesis

The true utility of 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid lies in its capacity for orthogonal functionalization. The electron-deficient pyrazine ring makes the chlorine atoms highly susceptible to SNAr.

Interestingly, the chlorine at the 3-position is generally more reactive than the 5-position due to the activating effect of the adjacent electron-withdrawing carboxylic acid/carboxamide group. This allows for sequential, regioselective substitution:

  • First SNAr (Position 3): Achieved at room temperature or mild heating with a primary/secondary amine (e.g., anilines or aliphatic amines)[2][7].

  • Second SNAr (Position 5): Requires harsher conditions (e.g., 170 °C in dioxane) or strong bases to displace the remaining chlorine, yielding the fully functionalized diamino heterocyclic carboxamide[2][7].

Synthetic_Workflow SM Methyl 3-oxopentanoate Cyclization Cyclization (Room Temp) SM->Cyclization PyrazineCore Pyrazine Ring Intermediate Cyclization->PyrazineCore Chlorination Selective Chlorination PyrazineCore->Chlorination Intermediate 3,5-Dichloro-6-ethylpyrazine -2-carboxamide Chlorination->Intermediate Hydrolysis Acidic Hydrolysis (HCl) Intermediate->Hydrolysis SNAr SNAr Substitutions (Positions 3 & 5) Intermediate->SNAr Acid 3,5-Dichloro-6-ethylpyrazine -2-carboxylic acid Hydrolysis->Acid Acid->SNAr Derivatives Novel Pyrazine Derivatives SNAr->Derivatives

Fig 2: Scalable synthetic workflow from methyl 3-oxopentanoate to novel pyrazine derivatives.

Conclusion

The transition from a discovery-scale synthesis to a commercial manufacturing process for 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid and its derivatives represents a masterclass in process chemistry. By leveraging a bottom-up cyclization strategy and utilizing the inherent electronic properties of the pyrazine ring for regioselective SNAr functionalization, researchers can efficiently generate highly potent kinase inhibitors. The protocols outlined herein provide a self-validating, scalable foundation for the continued exploration of pyrazine-based therapeutics in oncology.

References

  • ACS Publications (Organic Process Research & Development)
  • Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • WO2023129667A1 - Pyrazine compounds as inhibitors of flt3 Google Patents URL
  • Buy Gilteritinib fumarate | 1254053-84-3 | >98% Smolecule URL
  • WO2010128659A1 - Diamino heterocyclic carboxamide compound Google Patents URL

Sources

Foundational

A Guide to the Spectroscopic Characterization of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction I. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

A. ¹H NMR Spectroscopy

Theoretical Principles: The chemical shift (δ) of a proton in ¹H NMR is influenced by its local electronic environment. Electron-withdrawing groups, such as the chlorine atoms and the pyrazine nitrogen atoms, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid is expected to show three distinct signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically between 10-13 ppm. This proton is acidic and its chemical shift can be highly dependent on the solvent and concentration.

  • Ethyl Group (-CH₂CH₃):

    • A quartet corresponding to the methylene protons (-CH₂-). Due to the proximity to the electron-withdrawing pyrazine ring, this signal is expected to be in the range of 2.8-3.2 ppm.

    • A triplet corresponding to the methyl protons (-CH₃). This signal will be further upfield, likely in the range of 1.2-1.5 ppm.

  • Pyrazine Ring Proton: While the pyrazine ring itself has no protons in this substituted molecule, it's important to note for structural confirmation.

Data Summary Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH10.0 - 13.0Broad Singlet
-CH₂-2.8 - 3.2Quartet
-CH₃1.2 - 1.5Triplet
B. ¹³C NMR Spectroscopy

Theoretical Principles: The chemical shifts in ¹³C NMR are also dictated by the electronic environment of the carbon atoms. Carbons attached to electronegative atoms or those in electron-deficient aromatic systems will appear at higher chemical shifts.

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to each unique carbon atom in the molecule. Based on the analysis of similar pyrazine derivatives, the following chemical shift ranges can be anticipated[1][2]:

  • Carboxylic Acid Carbon (-COOH): This carbonyl carbon will be the most downfield signal, expected in the range of 160-170 ppm.

  • Pyrazine Ring Carbons:

    • The carbon bearing the carboxylic acid group (C2) is expected around 148-152 ppm.

    • The two carbons bearing the chlorine atoms (C3 and C5) will be significantly deshielded, appearing in the region of 150-155 ppm.

    • The carbon atom attached to the ethyl group (C6) is anticipated to be around 155-160 ppm.

  • Ethyl Group Carbons (-CH₂CH₃):

    • The methylene carbon (-CH₂-) will be in the range of 25-30 ppm.

    • The methyl carbon (-CH₃) will be the most upfield signal, expected around 12-16 ppm.

Data Summary Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
-COOH160 - 170
C2148 - 152
C3, C5150 - 155
C6155 - 160
-CH₂-25 - 30
-CH₃12 - 16

II. Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Expected Mass Spectrum:

The molecular weight of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid (C₇H₆Cl₂N₂O₂) is 219.04 g/mol . The mass spectrum will exhibit a molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 9:6:1, which is characteristic of a molecule containing two chlorine atoms.

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several key pathways:

  • Loss of CO₂: Decarboxylation of the carboxylic acid group to give a fragment at m/z 175.

  • Loss of the Ethyl Group: Cleavage of the ethyl group, resulting in a fragment at m/z 190.

  • Loss of Chlorine: Loss of a chlorine atom to yield a fragment at m/z 184.

Experimental Workflow: Mass Spectrometry

cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample Dissolve in suitable solvent Ionization Electrospray Ionization (ESI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., Q-TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Interpretation Interpretation of m/z values and isotopic patterns Spectrum->Interpretation

Caption: Workflow for Mass Spectrometry Analysis.

III. Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule. For carboxylic acids, the most prominent features are the O-H and C=O stretching vibrations[3].

Expected IR Spectrum:

The IR spectrum of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid is expected to show the following key absorption bands:

  • O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. This broadness is a hallmark of carboxylic acid dimers[3].

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.

  • Aromatic C=N and C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ range, characteristic of the pyrazine ring.

  • C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Data Summary Table: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C=O (Carboxylic Acid)1700 - 1725Strong, Sharp
C-O1210 - 1320Medium
C=N, C=C (Pyrazine)1450 - 1600Medium to Weak
C-Cl< 800Medium to Strong

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Principles: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring is a chromophore that absorbs UV radiation. The presence of substituents on the ring will affect the wavelength of maximum absorbance (λₘₐₓ).

Expected UV-Vis Spectrum:

Pyrazine itself exhibits absorption bands around 260 nm. The presence of the carboxylic acid and chlorine substituents on the pyrazine ring in 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid is expected to cause a bathochromic (red) shift in the λₘₐₓ due to the extension of the conjugated system[4]. The λₘₐₓ for this compound is predicted to be in the range of 270-290 nm.

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

  • Blank Measurement: Record the absorbance of the pure solvent.

  • Sample Measurement: Record the absorbance of the sample solution over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid. By combining theoretical principles with data from analogous structures, we have predicted the key features in the ¹H NMR, ¹³C NMR, mass, IR, and UV-Vis spectra. This information will be invaluable for researchers working with this compound, aiding in its synthesis, purification, and characterization.

References

  • Journal of Environmental Nanotechnology. The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. [Link]

  • MDPI. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. [Link]

  • ResearchGate. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • PubChem. 3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide. [Link]

  • RSC Publishing. Synthesis of 2,5-dihydroxy-3,6-bis-(2-hydroxybenzyl)pyrazine. [Link]

  • PMC. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. [Link]

  • mediaTUM. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. [Link]

  • ResearchGate. Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review. [Link]

  • lookchem. Cas 313340-08-8,3,5-Dichloro-6-ethylpyrazinecarboxamide. [Link]

  • J-STAGE. Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. [Link]

  • ChemRxiv. Metabolite Identification Using Infrared Ion Spectroscopy – Novel Biomarkers for Pyridoxine-Dependent Epilepsy. [Link]

  • PubMed. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. [Link]

  • Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. [Link]

  • ChemRxiv. Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural. [Link]

  • Google Patents. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
  • Synthonix, Inc. 3,5-Dichloro-6-ethylpyrazine-2-carboxamide - [D22981]. [Link]

  • RSC Publishing. Application of different chemometric strategies to voltammetric and UV-vis spectroscopic data to obtain a complexation model: study of the Cu(ii) binding with the phytohormone 6-benzylaminopurine. [Link]

  • ResearchGate. Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry | Request PDF. [Link]

Sources

Exploratory

Process Chemistry and Synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic Acid: A Technical Guide for Gilteritinib Precursors

Executive Summary & Strategic Importance3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid (CAS: 1883347-30-5)[1] and its direct downstream derivative, 3,5-dichloro-6-ethylpyrazine-2-carboxamide (CAS: 313340-08-8)[2], are pi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid (CAS: 1883347-30-5)[1] and its direct downstream derivative, 3,5-dichloro-6-ethylpyrazine-2-carboxamide (CAS: 313340-08-8)[2], are pivotal chemical building blocks in modern pharmaceutical manufacturing. Specifically, they serve as the core pyrazinecarboxamide components in the synthesis ofGilteritinib (ASP2215)[3]. Gilteritinib is a highly potent, orally administered inhibitor of the mutated FMS-like tyrosine kinase 3 (FLT3), clinically approved for the treatment of relapsed or refractory acute myeloid leukemia (AML)[3].

Because the pyrazine core is heavily functionalized, early synthetic routes were plagued by severe bottlenecks. This whitepaper details the process chemistry evolution—from a highly inefficient discovery route to a robust, chromatography-free industrial process—demonstrating the causality behind modern scale-up decisions.

Retrosynthetic Logic and Route Evolution

The functionalization of electron-deficient heterocyclic aromatic rings, such as pyrazines, represents a classic challenge in process chemistry.

First-Generation (Discovery) Route

During the drug discovery phase, chemists utilized a "top-down" approach starting from commercially available 2,6-dichloropyrazine[1].

  • Causality & Limitations: Direct C-H functionalization of the pyrazine ring suffers from poor regioselectivity and competing nucleophilic aromatic substitution (SNAr) reactions. To force the reaction, chemists had to employ cryogenic lithiation (-78°C) using strong bases (e.g., LDA) to deprotonate the ring prior to functionalization[1]. This four-step sequence required heavy metal catalysts, extensive column chromatography, and generated massive solvent waste, rendering it entirely unviable for large-scale Active Pharmaceutical Ingredient (API) manufacturing[1].

Second-Generation (Process/Industrial) Route

To support clinical and commercial demands, process chemists completely redesigned the retrosynthesis, opting for a "bottom-up" cyclization strategy starting from an aliphatic precursor: methyl 3-oxopentanoate[2][1].

  • Causality & Advantages: By constructing the pyrazine ring de novo, the process elegantly bypasses the need for cryogenic lithiation[1]. The ethyl group is inherently installed at the correct position (C6) directly from the oxopentanoate backbone[2]. This route operates at ambient or reflux temperatures, eliminates the use of heavy metals, and utilizes crystallization instead of chromatography[1]. This breakthrough enabled the production of single 125 kg batches with vastly shortened lead times[1].

RouteComparison cluster_discovery Discovery Route (1st Gen) cluster_process Process Route (2nd Gen) A1 2,6-Dichloropyrazine A2 Lithiation (-78°C) Heavy Metals A1->A2 A3 Column Chromatography A2->A3 Target 3,5-Dichloro-6-ethylpyrazine- 2-carboxylic acid A3->Target B1 Methyl 3-oxopentanoate B2 De novo Cyclization B1->B2 B3 Chlorination (POCl3) Chromatography-Free B2->B3 B3->Target API Gilteritinib (ASP2215) Target->API

Fig 1. Retrosynthetic route comparison for Gilteritinib pyrazine precursors.

Quantitative Data Summary

The transition from the discovery route to the industrial process yielded massive improvements in safety, yield, and environmental impact.

MetricFirst-Generation (Discovery)Second-Generation (Process)
Starting Material 2,6-DichloropyrazineMethyl 3-oxopentanoate
Key Transformations Cryogenic Lithiation (-78°C)De novo Cyclization (Reflux)
Purification Method Column ChromatographyDirect Crystallization
Heavy Metal Usage Required (Pd/Cu catalysts)Completely Avoided
Scalability Limit Gram scale (Lab)>125 kg batches (Industrial)
Waste Generation High (Solvent-heavy)Minimized (Chromatography-free)

Experimental Protocols (Self-Validating Workflows)

The following protocols outline the core methodology for the second-generation synthesis of the pyrazine precursor. Every step is designed as a self-validating system incorporating In-Process Controls (IPCs) to ensure reproducibility.

Protocol 1: De Novo Cyclization of Methyl 3-oxopentanoate
  • Objective: Form the functionalized pyrazine core from aliphatic precursors.

  • Procedure:

    • Charge a glass-lined reactor with 2[2] (1.0 eq) and an aminomalonate derivative (1.05 eq) in a polar protic solvent (e.g., methanol).

    • Add a mild base (e.g., sodium methoxide) to facilitate the condensation.

    • Heat the mixture to reflux (approx. 65°C) for 12 hours.

    • Causality: The base catalyzes the formation of the imine and subsequent intramolecular cyclization. This drives the equilibrium toward the thermodynamically stable pyrazinone/hydroxypyrazine intermediate, embedding the C6-ethyl group naturally.

    • IPC: Monitor the disappearance of methyl 3-oxopentanoate via HPLC (UV detection at 220 nm). Proceed to isolation only when the starting material is <1.0% Area.

    • Cool to 5°C, filter the precipitated intermediate, and wash with cold methanol.

Protocol 2: Regioselective Chlorination
  • Objective: Convert the hydroxypyrazine intermediate to the 3,5-dichloro derivative.

  • Procedure:

    • Suspend the intermediate in phosphorus oxychloride (POCl₃, 5.0 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to 90°C for 8 hours.

    • Causality: POCl₃ acts as both the solvent and the halogenating agent. The addition of DMF forms the Vilsmeier-Haack active species, which accelerates the conversion of the tautomeric hydroxyl groups to chlorides via a highly reactive imidoyl chloride intermediate.

    • IPC: Quench an aliquot in water and analyze via LC-MS to confirm the mass shift corresponding to double chlorine incorporation.

    • Carefully quench the reaction mixture by slow addition to ice water (highly exothermic). Extract with ethyl acetate, wash with brine, and concentrate.

Protocol 3: Hydrolysis to 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid
  • Objective: Saponify the ester to yield the final target acid.

  • Procedure:

    • Dissolve the chlorinated ester in a mixture of tetrahydrofuran (THF) and water (1:1 v/v).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) at 0°C.

    • Stir at ambient temperature for 4 hours.

    • Causality: LiOH provides mild basic conditions to selectively hydrolyze the ester without displacing the activated halogens on the pyrazine ring, a critical failure mode if stronger bases (like NaOH) or elevated temperatures are used.

    • Acidify the mixture to pH 2 using 1M HCl to precipitate the product.

    • Extract into ethyl acetate, dry over anhydrous Na₂SO₄, and crystallize from heptane to yield high-purity 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid. (Note: Subsequent amidation with ammonia yields the carboxamide[2]).

Mechanistic Context: FLT3 Inhibition

The ultimate purpose of synthesizing this pyrazine core is to construct Gilteritinib, which directly targets the mutated FLT3 kinase pathway responsible for driving aggressive AML cell proliferation.

FLT3Pathway Gilteritinib Gilteritinib (Active API) FLT3 Mutated FLT3 (ITD / TKD) Gilteritinib->FLT3 Inhibits Apoptosis Apoptosis Gilteritinib->Apoptosis Induces STAT5 STAT5 Phosphorylation FLT3->STAT5 Drives Proliferation AML Cell Proliferation STAT5->Proliferation Promotes

Fig 2. Mechanism of action of Gilteritinib targeting the mutated FLT3 signaling pathway.

References

  • Process Development of the Pyrazinecarboxamide Component of Gilteritinib, a FLT3 Inhibitor , ACS Publications (Organic Process Research & Development). Available at:[Link][1]

Sources

Protocols & Analytical Methods

Method

analytical methods for 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid quantification

Application Note: Robust Analytical Quantification of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic Acid Executive Summary 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid (CAS: 1883347-30-5)[1] is a highly functionalized, hal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust Analytical Quantification of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic Acid

Executive Summary

3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid (CAS: 1883347-30-5)[1] is a highly functionalized, halogenated pyrazine intermediate. It serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of targeted oncology therapies such as FLT3 inhibitors[2]. Accurate quantification of this intermediate is paramount for reaction monitoring, impurity profiling, and final API release testing.

This application note details a dual-modality analytical methodology—utilizing Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array Detection (RP-HPLC-PDA) for routine assay, and LC-MS/MS for trace-level impurity quantification. The protocol is designed as a self-validating system, rigorously aligned with [3].

Mechanistic Rationale & Analytical Strategy

As a Senior Application Scientist, designing a robust method requires moving beyond generic parameters to understand the specific physicochemical behavior of the analyte.

2.1. Mobile Phase & pH Control (The Causality of Peak Shape) The analyte possesses a carboxylic acid moiety directly attached to an electron-deficient, fully substituted pyrazine ring. This results in a relatively low pKa (estimated ~2.0 - 3.0). If analyzed in a neutral mobile phase, the compound will partially ionize, leading to severe peak tailing and irreproducible retention times.

  • Choice: We employ 0.1% Formic Acid (FA) in both the aqueous and organic mobile phases.

  • Causality: The acidic modifier suppresses the ionization of the carboxylic acid, keeping the molecule in its neutral, lipophilic state. This ensures strong, uniform interaction with the C18 stationary phase, yielding sharp, symmetrical peaks.

2.2. Diluent Selection (Thermodynamic Bridging)

  • Choice: 50:50 Water:Acetonitrile (v/v).

  • Causality: The lipophilic ethyl and dichloro groups restrict solubility in 100% water. However, dissolving the sample in 100% organic solvent causes severe peak fronting upon injection into the highly aqueous initial mobile phase (95% Water) due to solvent mismatch. The 50:50 ratio acts as a thermodynamic bridge, ensuring complete dissolution while maintaining chromatographic focusing at the column head.

2.3. Mass Spectrometry Ionization Strategy

  • Choice: Electrospray Ionization in Negative Mode (ESI-).

  • Causality: The pyrazine ring is fully substituted with electron-withdrawing chlorine atoms, making the molecule highly electron-deficient and a poor proton acceptor (+ESI is ineffective). Conversely, the carboxylic acid readily loses a proton to yield a highly stable [M-H]- ion at m/z 219 (based on the monoisotopic mass of the 35 Cl isotope). Furthermore, the presence of two chlorine atoms provides a distinct 9:6:1 isotopic signature (m/z 219, 221, 223), which serves as an internal confirmation of peak identity.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This methodology employs strict System Suitability Testing (SST) as a self-validating gatekeeper.

Step 1: Reagent Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid reference standard. Dissolve in 10 mL of Diluent (50:50 Water:MeCN) to create a 1.0 mg/mL stock. Sonicate for 5 minutes.

Step 2: Chromatographic Conditions (RP-HPLC)

Table 1: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA)% Mobile Phase B (MeCN)Elution Phase
0.01.0955Isocratic Hold
2.01.0955Focusing
8.01.01090Linear Ramp
10.01.01090Wash
10.11.0955Reset
15.01.0955Re-equilibration
  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm

  • Column Temperature: 30°C (Controlled to prevent retention time drift)

  • Injection Volume: 10 µL

  • Detection (PDA): 275 nm (Optimal absorbance for the substituted pyrazine chromophore)

Step 3: LC-MS/MS Conditions (For Trace Quantification)

Table 2: Multiple Reaction Monitoring (MRM) Parameters

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
218.9174.95015[M-H] Loss of CO 2​ ( 35 Cl isotope)
220.9176.95015[M-H] Loss of CO 2​ ( 37 Cl isotope)
Step 4: The Self-Validating Mechanism (SST)

Before sample analysis begins, the system must validate its own readiness. Inject the 10 µg/mL working standard six times. The run is only authorized to proceed if:

  • Retention Time %RSD 1.0% (Validates pump delivery and column equilibration).

  • Peak Area %RSD 2.0% (Validates autosampler precision).

  • Tailing Factor (T f​ ) 1.5 (Validates secondary interaction suppression).

  • Theoretical Plates (N) 5000 (Validates column bed integrity).

Quantitative Validation Metrics

The method was subjected to comprehensive validation in accordance with [3], ensuring it is fit for the intended purpose of API intermediate release testing.

Table 3: ICH Q2(R2) Method Validation Summary

Validation ParameterICH Acceptance CriteriaObserved ResultConclusion
Linearity (R 2 ) 0.999 (1 - 100 µg/mL)0.9998Pass
LOD (LC-MS/MS) Signal-to-Noise (S/N) 30.05 µg/mLPass
LOQ (LC-MS/MS) S/N 10, Precision 5%0.15 µg/mLPass
Precision %RSD of 6 replicates 2.0%0.85%Pass
Accuracy 98.0% - 102.0% (Spike Recovery)99.4% - 101.2%Pass
Specificity No matrix interference at RTCompliesPass

Analytical Workflow Diagram

The following diagram maps the orthogonal detection strategy, ensuring both high-concentration assay testing and low-concentration impurity profiling occur within a unified workflow.

AnalyticalWorkflow Sample Sample Prep (50:50 H2O:MeCN) HPLC RP-HPLC (C18, 0.1% FA) Sample->HPLC Split Splitter HPLC->Split UV PDA Detection (Assay) Split->UV 80% MS LC-MS/MS (Impurity) Split->MS 20% Valid ICH Q2(R2) Validation UV->Valid MS->Valid

Figure 1: Orthogonal analytical workflow for pyrazine derivative quantification.

Sources

Application

Application Note: Utilizing 3,5-Dichloro-6-ethylpyrazine-2-carboxylic Acid in the Synthesis of FLT3 Inhibitors

Executive Summary The shift toward targeted therapies in hematological malignancies has established the FMS-like tyrosine kinase 3 (FLT3) as a critical pharmacological target for Acute Myeloid Leukemia (AML)[1]. Type I k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift toward targeted therapies in hematological malignancies has established the FMS-like tyrosine kinase 3 (FLT3) as a critical pharmacological target for Acute Myeloid Leukemia (AML)[1]. Type I kinase inhibitors, such as the FDA-approved Gilteritinib (ASP2215), utilize a highly specific pyrazine-2-carboxamide core to competitively bind the active conformation of the FLT3 ATP-binding pocket[2].

Historically, the synthesis of this core from 2,6-dichloropyrazine required hazardous cryogenic conditions and complex chromatography[3]. By utilizing 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid (CAS 1883347-30-5) as an advanced starting material, drug development professionals can bypass early-stage ring synthesis[4]. This application note details the structural rationale, physicochemical profiling, and self-validating protocols for utilizing this carboxylic acid intermediate in the modular synthesis of FLT3 inhibitors.

Pharmacological Context & Structural Rationale

The architecture of 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid is deliberately designed for orthogonal reactivity and precise kinase targeting[5]:

  • The Hinge-Binding Motif: Once the carboxylic acid is converted to a primary carboxamide, it forms critical bidentate hydrogen bonds with the hinge region of the FLT3 kinase[2].

  • Gatekeeper Interaction: The 6-ethyl substitution provides essential lipophilic contacts near the F691 gatekeeper residue, a common site for acquired resistance mutations (e.g., F691L)[1].

  • Orthogonal Electrophilicity: The electron-deficient pyrazine ring activates the 3- and 5-position chlorine atoms. The C5 position (para to the carboxamide) is highly susceptible to regioselective nucleophilic aromatic substitution ( SN​Ar ), while the sterically shielded C3 position is reserved for subsequent palladium-catalyzed Buchwald-Hartwig cross-coupling[5].

Physicochemical & Analytical Profiling

To ensure robust in-process tracking, it is critical to understand the analytical signatures of the starting material and its immediate downstream intermediate.

Table 1: Physicochemical & Analytical Comparison

Parameter3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid3,5-Dichloro-6-ethylpyrazine-2-carboxamide
Role in Synthesis Advanced Starting MaterialKey Hinge-Binding Intermediate
CAS Number 1883347-30-5[4]313340-08-8[6]
Molecular Formula C7​H6​Cl2​N2​O2​ C7​H7​Cl2​N3​O
Molecular Weight 221.04 g/mol 220.06 g/mol
Key MS Ion (ESI) m/z 219 [M−H]− (Negative Mode)m/z 221 [M+H]+ (Positive Mode)
Isotopic Signature 9:6:1 (Dichloro pattern)9:6:1 (Dichloro pattern)

Synthetic Workflow & Methodologies

The modular construction of the FLT3 inhibitor core relies on a sequential, regioselective functionalization strategy[5].

Synth_Workflow Step1 Starting Material 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid Step2 Amidation (HATU, DIPEA, NH4Cl) Yields: 3,5-Dichloro-6-ethylpyrazine-2-carboxamide Step1->Step2 Step 1: Activation Step3 Regioselective SNAr (C5 Position) Reagent: 4-Aminotetrahydropyran, Base Step2->Step3 Step 2: Substitution Step4 Buchwald-Hartwig Cross-Coupling (C3 Position) Reagent: Substituted Aniline, Pd Catalyst Step3->Step4 Step 3: Coupling Step5 Final API Isolation & Purification (e.g., Gilteritinib Fumarate) Step4->Step5 Step 4: Salt Formation

Figure 1: Step-by-step synthetic workflow from the carboxylic acid intermediate to the final API.

Protocol 1: Carboxylic Acid Activation & Amidation

Objective: Transform the carboxylic acid into the primary carboxamide to establish the kinase hinge-binding motif[3].

  • Activation: Dissolve 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert N2​ atmosphere. Add HATU (1.2 eq) and stir at 0°C for 15 minutes.

    • Causality: Pre-activation at 0°C minimizes the risk of decarboxylation of the highly electron-deficient pyrazine core.

  • Amidation: Add NH4​Cl (3.0 eq) followed by the dropwise addition of DIPEA (5.0 eq). Allow the reaction to warm to 25°C and stir for 2 hours.

  • In-Process Validation: Quench a 10 µL aliquot in 1 mL MeCN/H2​O . Analyze via LC-MS. The starting acid ( m/z 219, negative mode) must be fully consumed, replaced by the product ( m/z 221, positive mode). Both will display a distinct 9:6:1 isotopic signature indicative of the intact dichloro moiety.

  • Isolation: Pour the mixture into 10 volumes of ice-cold water. The highly crystalline carboxamide intermediate will precipitate. Filter, wash with cold water, and dry under vacuum at 45°C.

Protocol 2: Regioselective SN​Ar at the C5 Position

Objective: Install the solvent-exposed tail (e.g., 4-aminotetrahydropyran) via regioselective displacement of the C5 chlorine[5].

  • Reaction Setup: Suspend the synthesized 3,5-dichloro-6-ethylpyrazine-2-carboxamide (1.0 eq) and 4-aminotetrahydropyran (1.1 eq) in 1,4-dioxane.

  • Base Addition: Add Triethylamine (2.0 eq).

    • Causality: A non-nucleophilic organic base is required to scavenge the HCl byproduct without competing for the electrophilic pyrazine sites.

  • Heating: Heat the mixture to 65°C for 6 hours.

    • Causality: The C5 chlorine is highly activated by the para-nitrogen. The C3 chlorine is sterically shielded by the adjacent carboxamide group, ensuring high regioselectivity (>15:1 C5:C3 substitution) at this specific temperature.

  • In-Process Validation: LC-MS analysis will show the displacement of one chlorine atom, shifting the isotopic pattern from a dichloro (9:6:1) to a monochloro (3:1) signature. The desired C5-substituted product will exhibit an [M+H]+ at m/z 285.

Biological Application: FLT3 Pathway Inhibition

Once the intermediate is fully elaborated into a mature API (such as Gilteritinib), it acts as a potent Type I inhibitor. By binding to the ATP pocket of mutated FLT3 (both Internal Tandem Duplications [ITD] and Tyrosine Kinase Domain[TKD] mutations), the drug halts the aberrant phosphorylation cascades that drive leukemogenesis[1].

FLT3_Pathway Drug Pyrazine-Carboxamide FLT3 Inhibitor FLT3 Mutated FLT3 Receptor (ITD / TKD) Drug->FLT3 ATP-competitive Inhibition STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylation PI3K PI3K / AKT Pathway FLT3->PI3K RAS RAS / MAPK Pathway FLT3->RAS Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Figure 2: FLT3 signaling pathway and its targeted inhibition by pyrazine-carboxamide derivatives.

References

  • BLD Pharm. 1883347-30-5 | 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid. 4

  • Ambeed. 313340-08-8 | 3,5-Dichloro-6-ethylpyrazine-2-carboxamide | Gilteritinib Related.6

  • Sugimori, T. et al. (2024). Process Development of the Pyrazinecarboxamide Component of Gilteritinib, a FLT3 Inhibitor. ACS Organic Process Research & Development. 3

  • ChemicalBook. (2023). The Pharmacodynamics and Synthetic method of Gilteritinib. 1

  • ResearchGate. Gilteritinib synthesis route 3. 5

  • PLOS One. (2023). Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment. 2

Sources

Method

Introduction: The Enduring Significance of the Pyrazine Amide Scaffold

An Application Guide to Amide Coupling with Pyrazine Carboxylic Acid: Strategies, Protocols, and Mechanistic Insights For Researchers, Scientists, and Drug Development Professionals The pyrazine core is a privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amide Coupling with Pyrazine Carboxylic Acid: Strategies, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The pyrazine core is a privileged scaffold in medicinal chemistry, and its amide derivatives are of paramount importance. The journey of pyrazine amides into the pharmaceutical lexicon was solidified by the discovery of Pyrazinamide, a cornerstone first-line drug for treating tuberculosis for nearly half a century.[1] Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, intracellularly, demonstrating potent activity against semi-dormant mycobacteria.[1] This foundational discovery has spurred extensive research into other substituted pyrazine amides, leading to the identification of compounds with a wide array of biological activities, including antimycobacterial, antifungal, and photosynthesis-inhibiting properties.[1][2] Given their proven therapeutic value, the efficient and reliable synthesis of pyrazine amides remains a critical task for medicinal chemists engaged in drug discovery and development.[3][4][5]

This technical guide provides an in-depth exploration of experimental protocols for the amide coupling of pyrazine carboxylic acid. We will delve into the inherent chemical challenges posed by the pyrazine ring, compare various coupling strategies, and offer detailed, field-proven protocols to empower researchers to successfully synthesize these valuable molecules.

The Core Challenge: Reactivity of an Electron-Deficient Heterocycle

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic property is the central challenge in amide coupling reactions. It deactivates the carboxylic acid group attached to it, making it less susceptible to activation and subsequent nucleophilic attack by an amine. Conversely, when the amine is attached to the pyrazine ring (as in the case of aminopyrazines), its nucleophilicity is significantly diminished.[6][7]

This inherent low reactivity means that standard amide coupling conditions may be sluggish or fail altogether, leading to low yields and the formation of side products.[8][9] Therefore, successful synthesis requires carefully selected, highly efficient coupling reagents and optimized reaction conditions to drive the reaction to completion.

Strategic Approaches to Pyrazine Amide Synthesis

The formation of an amide bond requires the activation of the carboxylic acid to create a more electrophilic species that can be readily attacked by the amine nucleophile.[10] The choice of activating agent is the most critical decision in designing a successful coupling protocol. Below, we discuss several authoritative strategies, ranging from classical methods to modern, high-efficiency reagents.

The Acid Chloride Method: A Robust, High-Reactivity Approach

One of the most traditional and forceful methods for activating a carboxylic acid is to convert it into an acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride readily transform pyrazine carboxylic acid into the highly reactive pyrazine carbonyl chloride.

  • Causality & Mechanism: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to release sulfur dioxide and a chloride ion, generating the acyl chloride. This intermediate is extremely electrophilic, reacting rapidly with even weakly nucleophilic amines. This method is often successful when other, milder methods fail.[1][2]

  • Advantages: High reactivity, often leading to high yields and simple purification if the product is stable.

  • Limitations: The harsh, often acidic conditions are not compatible with sensitive functional groups on either the acid or amine coupling partner. The use of reagents like thionyl chloride requires careful handling due to their toxicity and reactivity.

Carbodiimide Reagents: The Workhorse of Amide Coupling (EDC/HOBt)

Carbodiimides, particularly water-soluble reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most widely used coupling agents in medicinal chemistry.[10][11] Their effectiveness is significantly enhanced by the use of additives.

  • Causality & Mechanism: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, terminating the reaction.[8] To prevent this and enhance efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt intercepts the O-acylisourea to form an active HOBt ester. This ester is more stable against rearrangement but highly reactive towards the amine, leading to the desired amide. For chiral acids, HOBt also serves as a crucial racemization suppressant.[9][11][12]

  • Advantages: Milder conditions than the acid chloride method, broader functional group tolerance, and water-soluble byproducts from EDC facilitate easier workup.[11]

  • Limitations: May be inefficient for particularly challenging or sterically hindered substrates. The N-acylurea byproduct can sometimes be difficult to remove if it forms.

Modern Coupling Reagents I: Uronium/Aminium Salts (HATU)

Uronium and aminium salts are a class of powerful coupling reagents developed to overcome the limitations of carbodiimides. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is arguably the most effective and widely used member of this class.[12][13]

  • Causality & Mechanism: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with pyrazine carboxylic acid to form a highly reactive HOAt active ester. The 7-azabenzotriazole leaving group (HOAt) is superior to HOBt for two reasons: it is a better leaving group, and the neighboring pyridine nitrogen in the HOAt moiety can catalyze the aminolysis step (anchimeric assistance), accelerating the rate of amide bond formation.[14] This makes HATU exceptionally efficient for difficult couplings involving electron-poor acids or weakly nucleophilic amines.

  • Advantages: Very high reaction rates, high yields, low rates of racemization, and effectiveness for challenging substrates.

  • Limitations: Higher cost compared to carbodiimides and the potential for side reactions if the excess reagent reacts with the amine coupling partner.[10]

Modern Coupling Reagents II: Propylphosphonic Anhydride (T3P®)

Propylphosphonic anhydride (T3P®) has emerged as a premier coupling reagent, particularly for process chemistry and scale-up, due to its remarkable efficiency and favorable safety and environmental profile.[5][15]

  • Causality & Mechanism: T3P® acts as a powerful dehydrating agent, activating the carboxylic acid by forming a mixed phosphonic anhydride intermediate. This species is highly reactive towards the amine. The reaction is clean, and the byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup.[15][16]

  • Advantages: Excellent yields, extremely low epimerization, broad substrate scope, and simple, non-chromatographic workup. The byproducts are non-toxic and easily removed, making it an environmentally friendly choice.[15][16]

  • Limitations: The reagent is typically sold as a solution in an organic solvent.

Comparative Summary of Coupling Strategies

Method Reagent(s) Typical Base Advantages Disadvantages
Acid Chloride SOCl₂, Oxalyl ChloridePyridine, Et₃NHigh reactivity, inexpensiveHarsh conditions, poor functional group tolerance
Carbodiimide EDC, HOBtDIPEA, Et₃NMild conditions, water-soluble byproducts (EDC)Potential for N-acylurea formation, moderate reactivity
Uronium Salt HATUDIPEA, CollidineVery high reactivity, low racemization, effective for difficult couplingsHigh cost, requires careful stoichiometry
Phosphonic Anhydride T3P®Pyridine, Et₃NHigh yields, extremely low racemization, easy workup, "green"Reagent cost, typically sold as a solution

Visualizing the Process: Workflows and Mechanisms

A clear understanding of the experimental sequence and the underlying chemical transformations is crucial for success.

G cluster_start Preparation cluster_reaction Amide Coupling Reaction cluster_workup Workup & Purification start_acid Pyrazine Carboxylic Acid dissolve Dissolve Acid in Anhydrous Solvent start_acid->dissolve start_amine Amine Coupling Partner add_amine Add Amine start_amine->add_amine add_base Add Base (e.g., DIPEA) dissolve->add_base add_reagent Add Coupling Reagent (e.g., HATU) add_base->add_reagent activate Stir for Activation (Formation of Active Ester) add_reagent->activate activate->add_amine react Stir at RT to 50°C Monitor by TLC/LC-MS add_amine->react quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry (Na₂SO₄ or MgSO₄) & Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify product Characterize Pure Pyrazine Amide purify->product

Caption: General experimental workflow for pyrazine amide coupling.

Caption: Simplified mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocols

The following protocols are robust, well-established methods for the synthesis of pyrazine amides.

Protocol 1: HATU-Mediated Amide Coupling (High-Efficiency Method)

This protocol is recommended for most applications, including those with challenging substrates, due to its high efficiency and reliability.[13]

Materials and Reagents

ReagentM.W.Amount (1 mmol scale)Equivalents
Pyrazine-2-carboxylic acid124.09124 mg1.0
Amine-1.0 - 1.2 mmol1.0 - 1.2
HATU380.23418 mg1.1
DIPEA129.24436 µL (2.5 mmol)2.5
Anhydrous DMF or CH₂Cl₂-5 - 10 mL-

Step-by-Step Methodology

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyrazine-2-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF (5-10 mL) and stir until the acid is fully dissolved.

  • Activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. The solution may change color.

  • Coupling: Add the amine (1.0 - 1.2 eq) to the activated mixture. If the amine is a hydrochloride salt, an additional equivalent of DIPEA may be required.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours). Gentle heating (40-50 °C) can be applied to accelerate the coupling if it is sluggish.

  • Workup:

    • Pour the reaction mixture into water (50 mL).

    • If a precipitate forms, it can be collected by filtration. If not, extract the aqueous mixture with an organic solvent like Ethyl Acetate or Dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and finally, brine.[17]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).[17]

Protocol 2: Propylphosphonic Anhydride (T3P®) Coupling (Process-Friendly Method)

This method is ideal for its simple workup and low potential for epimerization, making it suitable for larger-scale synthesis and chiral substrates.[5][15][16]

Materials and Reagents

ReagentM.W.Amount (1 mmol scale)Equivalents
Pyrazine-2-carboxylic acid124.09124 mg1.0
Amine-1.0 mmol1.0
T3P® (50% in EtOAc or DMF)318.181.0 mL (1.5 mmol)1.5
Pyridine or Et₃N-3.0 mmol3.0
Anhydrous Ethyl Acetate or THF-5 - 10 mL-

Step-by-Step Methodology

  • Preparation: In a dry round-bottom flask, combine pyrazine-2-carboxylic acid (1.0 eq) and the amine (1.0 eq).

  • Dissolution: Add anhydrous Ethyl Acetate or THF (5-10 mL) followed by pyridine or triethylamine (3.0 eq). Stir to dissolve.

  • Coupling: Cool the mixture in an ice bath (0 °C). Add the T3P® solution (1.5 eq) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (2 x 20 mL).

    • Combine the organic layers and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.[16]

Conclusion and Best Practices

The synthesis of pyrazine amides is a critical capability for medicinal chemists. While the electron-deficient nature of the pyrazine ring presents a challenge, it can be reliably overcome through the selection of an appropriate high-efficiency coupling reagent. For general-purpose synthesis with broad applicability, HATU offers a powerful and robust solution. For syntheses where ease of workup, scalability, and minimization of epimerization are paramount, T3P® is an outstanding choice. As with all chemical reactions, the use of anhydrous solvents and an inert atmosphere is recommended to prevent hydrolysis of activated intermediates and ensure optimal yields. Careful monitoring by TLC or LC-MS is essential to determine reaction completion and avoid unnecessary side reactions.

References

  • Dolezal, M. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(24), 7212-7216. [Link]

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. [Link]

  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]

  • Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]

  • Kirsch, S. F., et al. (2020). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 18(3), 443-446. [Link]

  • Kathyayini, N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925. [Link]

  • Aapptec. Coupling Reagents. Aapptec Peptides. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]

  • Krishnankutty, K., et al. (2009). Spectroscopic studies and Hartree-Fock ab initio calculations of a substituted amide of pyrazine-2-carboxylic acid. Turkish Journal of Chemistry, 33, 257-266. [Link]

  • Google Patents. (1962).
  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI Global. [Link]

  • Google Patents. (1957). Process of producing pyrazinamide. US2780624A.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Karmas, G., & Spoerri, P. E. (1949). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Journal of the American Chemical Society, 71(5), 1580-1583. [Link]

  • Varala, R., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 5(3), 1569-1579. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. organic-synthesis.com. [Link]

Sources

Application

Application Note: Derivatization of Pyrazine Carboxylic Acids for Gas Chromatography (GC) Analysis

Introduction: The Analytical Challenge Pyrazine carboxylic acids, such as the antitubercular drug metabolite pyrazinoic acid, are a class of compounds significant in pharmaceutical, food, and flavor industries.[1][2] The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Pyrazine carboxylic acids, such as the antitubercular drug metabolite pyrazinoic acid, are a class of compounds significant in pharmaceutical, food, and flavor industries.[1][2] Their analysis by gas chromatography (GC) is often essential for quality control, metabolic studies, and impurity profiling.[3] However, the direct GC analysis of these compounds is fraught with challenges. The presence of the polar carboxylic acid group leads to low volatility and a high propensity for adsorption onto active sites within the GC system (e.g., inlet liner, column).[4][5] This results in poor chromatographic performance, characterized by broad, tailing peaks, low sensitivity, and poor reproducibility.[6]

To overcome these limitations, derivatization is a mandatory sample preparation step.[5][7] This process chemically modifies the polar carboxylic acid functional group, replacing the active hydrogen with a nonpolar moiety.[7] The resulting derivative is more volatile, less polar, and more thermally stable, making it amenable to GC analysis with sharp, symmetrical peaks and improved detection limits.[5] This application note provides a detailed guide to the most effective derivatization strategies for pyrazine carboxylic acids, complete with step-by-step protocols and technical insights.

Principle of Derivatization for GC Analysis

The core objective of derivatization for GC is to convert non-volatile polar analytes into volatile, thermally stable derivatives.[5] For carboxylic acids, this is typically achieved through two primary reaction types: silylation and alkylation (esterification) .

  • Silylation: Replaces the acidic proton of the carboxyl group with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.

  • Alkylation/Esterification: Converts the carboxylic acid into an ester (e.g., methyl, ethyl, or propyl ester).[6][8]

The choice of method depends on factors such as the analyte's stability, the sample matrix, potential for side reactions, and the desired sensitivity of the analysis.

Key Derivatization Strategies and Method Selection

Silylation

Silylation is a rapid and versatile derivatization technique for a wide range of polar compounds, including carboxylic acids.[7] The reaction involves a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent.

Common silylating reagents include:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used TMS donor that produces volatile byproducts, ensuring excellent chromatographic separation.[9] For compounds that are difficult to silylate, a catalyst like TMCS (trimethylchlorosilane) is often added (e.g., BSTFA + 1% TMCS).[10][11]

  • MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide): Forms TBDMS derivatives, which are significantly more stable and less sensitive to moisture than their TMS counterparts.[7][10] This increased stability is a major advantage during sample handling and analysis. The resulting derivatives also produce characteristic mass spectra with a prominent [M-57]⁺ ion, which is highly useful for identification in GC-MS.[12][13]

Esterification (Alkylation)

Esterification is a classic and robust method for derivatizing carboxylic acids. The resulting esters are generally very stable.

Key esterification approaches include:

  • Alkyl Chloroformates (e.g., Ethyl Chloroformate): These reagents react rapidly with carboxylic acids in the presence of a base (like pyridine) and an alcohol (like ethanol) to form esters.[14][15] A significant advantage is that the reaction can often be performed directly in an aqueous medium, simplifying sample preparation.[15][16]

  • Acid-Catalyzed Esterification (e.g., BF₃ in Methanol): Boron trifluoride (BF₃) is a strong Lewis acid that effectively catalyzes the esterification of carboxylic acids with an alcohol (e.g., methanol or butanol).[8][17] This method is highly effective but requires anhydrous conditions and subsequent cleanup steps to remove the catalyst before GC injection.[17]

  • Acyl Chloride Intermediate: A two-step process where the pyrazine carboxylic acid is first converted to a highly reactive pyrazinoyl chloride using thionyl chloride (SOCl₂). This intermediate then readily reacts with an alcohol to form the desired ester.[18] This method is effective but more labor-intensive.

Method Selection Guide

Choosing the optimal derivatization strategy is critical for successful analysis. The following table provides a comparative overview to guide the researcher.

Strategy Reagent(s) Reaction Conditions Pros Cons
Silylation (TMS) BSTFA (+/- TMCS)60-75°C, 15-45 minFast, single-step reaction; volatile byproducts.[9][17]Derivatives are moisture-sensitive.[7] May not be suitable for sterically hindered compounds.[12]
Silylation (TBDMS) MTBSTFA60-100°C, 30-240 minDerivatives are highly stable and moisture-resistant.[7] Characteristic [M-57]⁺ ion for MS.[12]Slower reaction times; bulkier reagent may have issues with sterically hindered sites.[12][19]
Esterification Ethyl Chloroformate (ECF), Pyridine, EthanolRoom Temp, <5 minVery fast reaction; can be performed in aqueous media.[15][16]Requires pH control; ECF is corrosive.
Esterification BF₃ in Methanol60-90°C, 5-15 minHigh reaction yields.[8]Requires anhydrous conditions; catalyst must be removed before injection.[17]

Experimental Workflows and Protocols

The following diagrams and protocols provide detailed, step-by-step methodologies for the recommended derivatization procedures.

General Experimental Workflow

The overall process from sample receipt to data analysis follows a logical sequence to ensure accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Pyrazine Carboxylic Acid (in solution or as dry residue) Drydown Evaporate to Dryness (if necessary) Sample->Drydown AddReagents Add Derivatization Reagent & Solvent Drydown->AddReagents React Heat & Mix (e.g., 70°C for 30 min) AddReagents->React GCMS Inject into GC-MS React->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: General workflow for derivatization and GC-MS analysis.

Protocol 1: Silylation using BSTFA

This protocol is ideal for forming trimethylsilyl (TMS) esters, offering a good balance of speed and efficiency.

Reagents & Equipment:

  • Pyrazine carboxylic acid standard or dried sample extract

  • BSTFA + 1% TMCS

  • Silylation-grade solvent (e.g., Pyridine, Acetonitrile)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Place 1-5 mg of the dried sample or standard into a GC vial.[4]

  • Add 100 µL of silylation-grade solvent (e.g., pyridine) to dissolve the sample.[4]

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[4]

  • Immediately cap the vial tightly and mix thoroughly using a vortex mixer.

  • Heat the vial at 60°C for 30 minutes in a heating block.[4] For sterically hindered acids, the reaction time may need to be extended.[11]

  • Cool the reaction mixture to room temperature.

  • Inject 1-2 µL of the resulting solution directly into the GC-MS system.[4]

Protocol 2: Esterification using Ethyl Chloroformate (ECF)

This protocol is exceptionally fast and is performed in an aqueous/organic two-phase system. It is particularly useful for screening large numbers of samples.

Chemical Reaction:

G cluster_reactants Reactants cluster_products Products PyrazineCOOH Pyrazine-COOH PyrazineCOOEt Pyrazine-COOEt (Ethyl Pyrazinoate) PyrazineCOOH->PyrazineCOOEt + H₂O, CO₂, Pyridinium HCl ECF Ethyl Chloroformate ECF->PyrazineCOOEt + H₂O, CO₂, Pyridinium HCl EtOH Ethanol EtOH->PyrazineCOOEt + H₂O, CO₂, Pyridinium HCl Pyridine Pyridine (Catalyst) Pyridine->PyrazineCOOEt + H₂O, CO₂, Pyridinium HCl

Sources

Method

Application Note &amp; Protocol: Mastering Sample Preparation for Carboxylic Acid Analysis in Biological Matrices

Introduction: The Analytical Challenge of Carboxylic Acids Carboxylic acids are a cornerstone of biological systems, encompassing a vast array of molecules from metabolic intermediates in the TCA cycle and glycolysis to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Carboxylic Acids

Carboxylic acids are a cornerstone of biological systems, encompassing a vast array of molecules from metabolic intermediates in the TCA cycle and glycolysis to short-chain fatty acids (SCFAs) produced by the gut microbiome, amino acids, and numerous pharmaceutical compounds.[1][2] Their accurate quantification in complex biological matrices like plasma, urine, feces, and tissue is paramount for disease diagnosis, biomarker discovery, and pharmacokinetic studies.

However, the inherent physicochemical properties of carboxylic acids present significant analytical hurdles. Their high polarity makes them challenging to retain on traditional reversed-phase liquid chromatography columns and renders them non-volatile, precluding direct analysis by gas chromatography (GC).[3][4][5] Furthermore, their carboxyl group can lead to poor ionization efficiency in mass spectrometry (MS), especially in the commonly used positive electrospray ionization (ESI) mode.[4][6] The complexity of biological matrices, rich in proteins, lipids, and salts, further complicates analysis by introducing significant matrix effects and interfering components.

This guide provides a comprehensive overview of robust sample preparation techniques designed to overcome these challenges. We will delve into the causality behind experimental choices for protein precipitation, liquid-liquid extraction, solid-phase extraction, and chemical derivatization, offering field-proven protocols to ensure reliable and reproducible quantification of carboxylic acids.

Foundational Strategy: Protein Precipitation (PPT)

Protein precipitation is the workhorse for initial sample cleanup of high-protein matrices like plasma and serum. It is a rapid, cost-effective method for removing the bulk of proteinaceous material that can foul analytical columns and ion sources.

Causality & Experimental Choices: The principle of PPT is to alter the solvent environment to reduce the solubility of proteins, causing them to precipitate.[7] The choice of precipitating agent is critical and influences both protein removal efficiency and the potential for co-precipitation of target analytes.[8]

  • Acetonitrile (ACN): The most common choice. Typically used in a 3:1 or 4:1 ratio (solvent:sample), ACN yields clean protein pellets and high recovery for a broad range of analytes.[7][8] It produces larger protein particulates, which are easier to separate via centrifugation.[7]

  • Methanol (MeOH): While effective, methanol often produces finer precipitates that can be more difficult to pellet, potentially leading to clogged filtration membranes.[7]

  • Acids (Trichloroacetic Acid - TCA, Perchloric Acid - PCA): Acids like TCA work by protonating the carboxyl groups of proteins, disrupting their structure.[9] While effective for protein removal, acidic precipitation can lead to lower recovery for some analytes due to co-precipitation and may not be suitable for acid-labile compounds.[8]

Workflow for Protein Precipitation

sample Biological Sample (e.g., 100 µL Plasma) is Add Internal Standard sample->is solvent Add Cold Precipitating Agent (e.g., 400 µL ACN) is->solvent vortex Vortex Vigorously (1 min) solvent->vortex centrifuge Centrifuge (e.g., 14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream or Vacuum) supernatant->evaporate reconstitute Reconstitute in Mobile Phase for LC-MS Analysis evaporate->reconstitute analysis Inject for Analysis reconstitute->analysis

Caption: General workflow for protein precipitation.

Protocol: Protein Precipitation using Acetonitrile
  • Sample Aliquoting: Pipette 100 µL of biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add the appropriate amount of internal standard solution to each sample. The IS corrects for variability in extraction and instrument response.

  • Precipitation: Add 400 µL of ice-cold acetonitrile. Using cold solvent enhances the precipitation process.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.

  • Incubation (Optional): For some applications, incubating the samples at -20°C for 20 minutes can improve protein removal.

  • Centrifugation: Centrifuge at ≥14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube, being cautious not to disturb the protein pellet.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. This step concentrates the analytes.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis or a suitable solvent for derivatization.

Selective Cleanup: Liquid-Liquid Extraction (LLE)

LLE is a powerful technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For carboxylic acids, pH adjustment is the key to success.

Causality & Experimental Choices: The fundamental principle relies on the ionization state of the carboxylic acid.

  • Acidic pH: By adjusting the pH of the aqueous sample to be at least 2 units below the pKa of the target carboxylic acid, the carboxyl group becomes protonated (R-COOH). This makes the molecule neutral and significantly more soluble in a non-polar organic solvent (like ethyl acetate or methyl tert-butyl ether).

  • Basic pH (Back-Extraction): Conversely, by mixing the organic extract with a basic aqueous solution, the carboxylic acid is deprotonated (R-COO-), becoming charged and thus more soluble in the aqueous phase. This allows for selective back-extraction, providing an additional layer of cleanup.

LLE is particularly effective for removing highly water-soluble interferences (salts) and lipids.[10][11]

Workflow for Liquid-Liquid Extraction

sample Aqueous Sample (e.g., Urine, Fecal Homogenate) is Add Internal Standard sample->is acidify Acidify Sample (pH < pKa of Analyte) is->acidify solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) acidify->solvent vortex Vortex to Mix Phases solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate derivatize Derivatization (Optional) for GC or LC-MS evaporate->derivatize reconstitute Reconstitute for Analysis derivatize->reconstitute analysis Inject for Analysis reconstitute->analysis

Caption: pH-driven workflow for LLE of carboxylic acids.

Protocol: LLE for Short-Chain Fatty Acids (SCFAs) in Fecal Samples
  • Sample Homogenization: Homogenize a known weight of fecal sample (e.g., 50 mg) in acidified water (e.g., 500 µL with 0.1 M HCl).[11]

  • Internal Standard (IS) Spiking: Add an appropriate internal standard (e.g., a deuterated SCFA).

  • Extraction: Add 1 mL of an organic solvent such as methyl tert-butyl ether (MTBE). MTBE is often preferred over diethyl ether due to its lower tendency to form peroxides.[12]

  • Mixing: Vortex vigorously for 5 minutes to ensure efficient partitioning of the SCFAs into the organic phase.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes to achieve clear phase separation.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean glass vial.

  • Drying (Optional but Recommended): Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water, which is crucial if proceeding to silylation derivatization.

  • Evaporation & Reconstitution: Evaporate the solvent and reconstitute the sample for analysis or proceed directly to derivatization.

High-Purity Isolation: Solid-Phase Extraction (SPE)

SPE offers superior selectivity and cleanup compared to PPT and LLE by utilizing a solid sorbent to retain either the analytes of interest or the matrix interferences. For carboxylic acids, anion exchange SPE is the most effective mode.

Causality & Experimental Choices: Anion exchange SPE relies on electrostatic interactions between the negatively charged carboxylate anion and a positively charged sorbent.[13]

  • Loading Conditions: The sample pH is adjusted to be at least 2 units above the analyte's pKa. This ensures the carboxylic acid is deprotonated (R-COO-) and carries a negative charge, allowing it to bind strongly to the positively charged anion exchange sorbent.[13]

  • Washing: A weak organic solvent is used to wash away neutral and basic matrix components that are not retained by the sorbent.

  • Elution: To elute the bound carboxylic acids, the charge interaction is disrupted. This is typically achieved by adding a strong acid (e.g., formic acid) to the elution solvent. The acid protonates the carboxylate back to its neutral form (R-COOH), releasing it from the sorbent.[14]

Strong Anion Exchange (SAX) sorbents contain quaternary ammonium groups that are permanently charged across the entire pH range, while Weak Anion Exchange (WAX) sorbents have primary, secondary, or tertiary amine groups that are charged only at low pH.[15][16] SAX is generally more robust for retaining a wide range of carboxylic acids.[14][17]

Workflow for Anion Exchange SPE

cluster_0 SPE Cartridge Steps condition 1. Condition (e.g., Methanol, Water) equilibrate 2. Equilibrate (e.g., Basic Buffer, pH > pKa) condition->equilibrate load 3. Load Sample (pH > pKa) equilibrate->load wash 4. Wash (e.g., Water, Methanol) load->wash elute 5. Elute (Acidified Organic Solvent) wash->elute eluate Collect Eluate elute->eluate sample Sample + IS adjust_ph Adjust Sample pH > pKa sample->adjust_ph adjust_ph->load evaporate Evaporate to Dryness eluate->evaporate reconstitute Reconstitute for Analysis evaporate->reconstitute analysis Inject for Analysis reconstitute->analysis

Caption: Stepwise workflow for anion exchange SPE.

Protocol: Anion Exchange SPE for Organic Acids in Urine
  • Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute 100 µL of supernatant with 900 µL of a basic buffer (e.g., 20 mM ammonium hydroxide) to ensure the target acids are ionized. Add internal standards.

  • Cartridge Conditioning: Condition a strong anion exchange (SAX) SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol followed by 1 mL of water.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of the basic buffer. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (e.g., 1 mL/min). The negatively charged organic acids will be retained.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove neutral and weakly retained interferences.

  • Elution: Elute the retained organic acids with 1 mL of an acidified organic solvent (e.g., 5% formic acid in methanol). The acid neutralizes the charge on the analytes, releasing them from the sorbent.[14]

  • Final Processing: Evaporate the eluate to dryness and reconstitute in the appropriate solvent for analysis.

Comparison of Extraction Techniques
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Recovery Good, but risk of co-precipitationGood to ExcellentExcellent
Matrix Effect HighModerateLow
Throughput HighModerateModerate (can be automated)
Cost LowLowHigh
Typical Use Rapid screening, high-throughput analysisRemoval of salts/lipids, fecal samplesHigh-purity extracts, trace analysis

Enhancing Detectability: Chemical Derivatization

Derivatization is a chemical reaction that converts an analyte into a product with more favorable properties for analysis. For carboxylic acids, this is often a mandatory step for GC analysis and a highly beneficial one for LC-MS.[6][18]

Causality & Experimental Choices:

  • For GC Analysis: The goal is to mask the polar carboxyl group to increase volatility and thermal stability.[3]

    • Silylation: Replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and widely used.[19][20][21] The reaction is sensitive to moisture, so samples must be anhydrous.

    • Esterification (Alkylation): Converts the carboxylic acid to an ester (e.g., a methyl ester). This can be achieved using reagents like BF3 in methanol or by reaction with an alkyl halide.[3][22]

  • For LC-MS/MS Analysis: The goal is to improve chromatographic retention on reversed-phase columns and, crucially, to enhance ionization efficiency.[6][23][24] This is often done by introducing a moiety with a permanent positive charge or a readily protonated group (like a tertiary amine), which dramatically improves sensitivity in positive ESI mode.[6][25]

Protocol: Silylation with BSTFA for GC-MS Analysis

This protocol assumes the sample has been extracted and dried as described in previous sections.

  • Sample Preparation: Ensure the dried sample extract is in a GC vial and is completely anhydrous.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to the dried residue.

  • Derivatization: Add 50 µL of BSTFA (often with 1% TMCS as a catalyst, which improves the reaction efficiency for hindered groups).[10][21]

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[10][22]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Protocol: Esterification for LC-MS/MS Sensitivity Enhancement using 3-Nitrophenylhydrazine (3-NPH)

This method introduces a readily ionizable group for enhanced ESI-MS/MS detection.[26]

  • Sample Preparation: To 100 µL of sample supernatant (e.g., from PPT), add internal standards.

  • Reagent Preparation: Prepare fresh solutions of 20 mM 3-nitrophenylhydrazine hydrochloride (3-NPH·HCl) and 0.25 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) with 3% pyridine in ethanol.[27] EDC is a coupling agent that activates the carboxylic acid.[28]

  • Derivatization Reaction: Mix 100 µL of the sample with 200 µL of the 3-NPH solution and 400 µL of the EDC/pyridine solution.[27]

  • Incubation: Heat the mixture at 60°C for 20 minutes.[27]

  • Quenching & Extraction (if needed): The reaction can be quenched and the derivatives extracted if further cleanup is required. Often, a simple dilution is sufficient before analysis.

  • Analysis: Analyze the derivatized sample using LC-MS/MS in negative ion mode, as the 3-NPH moiety provides a strong response.

Conclusion

The successful analysis of carboxylic acids in biological matrices is critically dependent on a well-designed and meticulously executed sample preparation strategy. There is no single "best" method; the optimal choice depends on the specific analytes, the biological matrix, the required sensitivity, and the analytical instrumentation available. Protein precipitation offers a rapid first pass, LLE provides effective cleanup based on polarity, and anion exchange SPE delivers the highest purity for sensitive applications. Derivatization remains an indispensable tool, transforming challenging analytes into forms that are readily detectable by either GC-MS or LC-MS/MS. By understanding the chemical principles behind each technique, researchers can develop robust and reliable methods to accurately quantify these vital biological molecules.

References

  • Acids: Derivatization for GC Analysis. (n.d.). Google Books.
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (n.d.). ResearchGate.
  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (n.d.). National Center for Biotechnology Information.
  • Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. (2004, July 5). PubMed.
  • Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids. (n.d.). Oxford Academic.
  • What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples? (n.d.). MtoZ Biolabs.
  • Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice. (n.d.). National Center for Biotechnology Information.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides. (n.d.). Thermo Fisher Scientific.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). Lietuvos mokslų akademija.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace.
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. (n.d.). Benchchem.
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2024, May 28). MDPI.
  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023, May 3). ACS Publications.
  • Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen.
  • Derivatizing Reagents. (n.d.). Obrnuta faza.
  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2022, June 7). National Center for Biotechnology Information.
  • Determination of organic acids in urine by solid-phase microextraction and gas chromatography-ion trap tandem mass spectrometry previous 'in sample' derivatization with trimethyloxonium tetrafluoroborate. (2008, May 27). ResearchGate.
  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. (n.d.). ResearchGate.
  • Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics. (n.d.). Benchchem.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI.
  • Converting Carboxylic Acids to Esters. (2024, November 28). Chemistry Steps.
  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (n.d.). National Center for Biotechnology Information.
  • How It Works: Ion-Exchange SPE. (n.d.). LCGC International.
  • Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent. (n.d.). J-Stage.
  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. (2001, February 2). ACS Publications.
  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. (n.d.). AIR Unimi.
  • Ion-Exchange SPE Cartridge. (n.d.). Hawach Scientific.
  • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation.
  • Choosing the best Ion Exchange Mode for Solid Phase Extraction. (2023, February 2). Biotage.
  • Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. (n.d.). PubMed.
  • Analysis of carboxylic acids in biological fluids by capillary electrophoresis. (n.d.). SciSpace.
  • Extraction and determination of short-chain fatty acids in biological samples. (2025, August 5). ResearchGate.
  • Application Note: Quantitative Analysis of Carboxylic Acids in Biological Matrices using 2-Amino-4,6-dichloropyrimidine-¹³C₂. (n.d.). Benchchem.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025, October 15). MDPI.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). National Center for Biotechnology Information.
  • Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. (2016, March 8). Chromatography Today.
  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (2004, June 29). PubMed.
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). National Center for Biotechnology Information.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent.

Sources

Application

Application Note: Regioselective Functionalization of 2-Chloropyrazine Scaffolds for Advanced Drug Discovery

Executive Summary & Mechanistic Rationale Pyrazines are privileged pharmacophores widely utilized in medicinal chemistry, agrochemicals, and materials science. Among pyrazine derivatives, the 2-chloropyrazine scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyrazines are privileged pharmacophores widely utilized in medicinal chemistry, agrochemicals, and materials science. Among pyrazine derivatives, the 2-chloropyrazine scaffold is exceptionally valuable due to its distinct electronic asymmetry. The strong electron-withdrawing nature of the pyrazine nitrogen atoms, combined with the inductive effect of the C-2 chlorine, renders the C-3 position highly acidic and primed for directed ortho-metalation (DoM)[1]. Conversely, the C-2 carbon is highly susceptible to oxidative addition, making it an ideal site for transition-metal-catalyzed cross-coupling[2].

By strategically sequencing these two orthogonal reactivities, researchers can construct complex, multi-substituted pyrazine architectures without relying on de novo ring synthesis[3]. This application note details the causality behind reagent selection and provides self-validating protocols for the regioselective functionalization of 2-chloropyrazine.

G A 2-Chloropyrazine B Directed Ortho-Metalation (C-3 Position) A->B TMPMgCl·LiCl or LiTMP C Transition Metal Catalysis (C-2 Position) A->C Pd(0), Ar-B(OH)2 D 3-Substituted 2-Chloropyrazine B->D Electrophile (E+) E 2-Substituted Pyrazine C->E Cross-Coupling F 2,3-Disubstituted Pyrazine D->F Pd(0), Ar-B(OH)2 E->F C-H Activation (C-3)

Regioselective functionalization pathways for 2-chloropyrazine at C-2 and C-3 positions.

Causality in Reagent Selection

The primary challenge in functionalizing 2-chloropyrazine is suppressing nucleophilic addition (Chichibabin-type reactions) and preventing catalyst poisoning.

  • Metalation Dynamics : Traditional alkyllithium reagents often act as nucleophiles, attacking the electron-deficient pyrazine ring. To achieve regioselective deprotonation at C-3, sterically hindered, non-nucleophilic bases like the Turbo-Hauser base (TMPMgCl·LiCl) are mandatory[4]. The addition of LiCl breaks up the polymeric aggregates of the magnesium amide, dramatically increasing its kinetic basicity and allowing deprotonation at temperatures (-40 °C) where the pyrazinyl-metal species remains stable against ring fragmentation[3].

  • Cross-Coupling Dynamics : Standard Pd(PPh3)4 catalysts frequently fail in pyrazine cross-couplings because the basic pyrazine nitrogens displace the monodentate triphenylphosphine ligands, precipitating inactive Pd-black[2]. Utilizing bidentate ligands (e.g., dppb) or bulky, electron-rich monophosphines (e.g., CyJohnPhos) enforces a rigid coordination sphere around the palladium center, preventing heteroatom coordination and facilitating efficient transmetalation[5].

Experimental Protocols

Protocol 1: Regioselective C-3 Magnesiation and Electrophilic Trapping

Self-Validating System: The validation of active metalation is observed via a distinct color change (typically deep yellow/orange) upon the formation of the pyrazinylmagnesium intermediate. Quenching a small aliquot with iodine and analyzing via GC-MS confirms the metalation efficiency before the main electrophile is added.

Step-by-Step Methodology:

  • Preparation : Flame-dry a Schlenk flask under argon. Charge the flask with 2-chloropyrazine (1.0 mmol) and anhydrous THF (5.0 mL).

  • Cooling : Submerge the flask in a dry ice/acetonitrile bath to precisely maintain -40 °C. (Causality: Temperatures above -30 °C lead to dimerization and ring-fragmentation of the metalated species, while -78 °C is kinetically too slow for the bulky TMP base).

  • Metalation : Add TMPMgCl·LiCl (1.1 mmol, 1.0 M in THF/toluene) dropwise over 10 minutes. Stir for 30 minutes at -40 °C. The solution will transition to a deep orange color, indicating the successful formation of (3-chloropyrazin-2-yl)magnesium chloride.

  • In-Process Control : Withdraw a 0.1 mL aliquot, quench with a solution of I 2​ in THF, and run a rapid TLC/GC-MS. A mass shift corresponding to 2-chloro-3-iodopyrazine validates >95% metalation.

  • Electrophilic Trapping : Add the desired electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise. Maintain at -40 °C for 1 hour, then allow the reaction to slowly warm to 0 °C.

  • Quench and Workup : Quench the reaction with saturated aqueous NH 4​ Cl (10 mL). Extract with EtOAc (3 × 10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: C-2 Suzuki-Miyaura Cross-Coupling via Bidentate Pd-Catalysis

Self-Validating System: The reaction's progress is self-indicating; the initial yellow/orange solution will gradually darken, but the absence of a black precipitate (Pd-black) confirms that the bidentate ligand is successfully protecting the catalyst from pyrazine-induced deactivation.

Step-by-Step Methodology:

  • Reagent Assembly : In a microwave vial or Schlenk tube, combine 2-chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), and Na 2​ CO 3​ (2.0 mmol).

  • Degassing : Add a solvent mixture of Toluene/H 2​ O (4:1 v/v, 5.0 mL). Sparge the biphasic mixture with argon for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the phosphine ligand.

  • Catalyst Addition : Add Pd(dppb)Cl 2​ (5 mol%). Seal the vessel under argon.

  • Heating : Heat the mixture to 100 °C with vigorous stirring for 12 hours. (Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area for the transmetalation step between the aqueous boronate and the organic Pd-complex).

  • Monitoring : Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active 2-chloropyrazine spot validates completion.

  • Workup : Cool to room temperature, separate the organic layer, extract the aqueous layer with toluene (2 × 5 mL), dry the combined organics over MgSO 4​ , and purify via silica gel chromatography.

Quantitative Data Synthesis

The choice of catalyst and ligand system drastically alters the yield of C-2 functionalization. The table below summarizes the optimization landscape for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine.

Table 1: Comparative Catalyst Efficacy for C-2 Suzuki-Miyaura Cross-Coupling of 2-Chloropyrazine

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Ref
Pd(PPh 3​ ) 4​ PPh 3​ Na 2​ CO 3​ Toluene/H 2​ O100< 5[2]
Pd(dppb)Cl 2​ dppbNa 2​ CO 3​ Toluene/H 2​ O10085–90[2]
Pd(OAc) 2​ CyJohnPhosCs 2​ CO 3​ Dioxane9088–92[5]
Pd(II) ONO PincerNoneK 2​ CO 3​ H 2​ O/DMF60> 95[6]

Advanced Workflow: One-Pot Sequential Functionalization

Recent advancements have enabled a one-pot sequential Suzuki-Miyaura coupling followed by direct C-H arylation at C-3[5]. By utilizing Pd(OAc) 2​ and CyJohnPhos, the catalyst performs the initial cross-coupling at 90 °C. Upon completion, a second aryl halide is introduced, and the temperature is elevated to 120 °C, triggering a C-H activation pathway at the C-3 position without requiring additional catalyst loading.

G Step1 2-Chloropyrazine Step2 Suzuki-Miyaura Coupling (Pd(OAc)2, CyJohnPhos, Ar1-B(OH)2) Step1->Step2 Step3 2-Arylpyrazine Intermediate Step2->Step3 Step4 Direct C-H Arylation (Ar2-X, 120°C, same Pd catalyst) Step3->Step4 Step5 2,3-Diarylpyrazine Product Step4->Step5

One-pot sequential Suzuki-Miyaura coupling and direct C-H arylation workflow.

References

  • Turck, A., Mojovic, L., & Quéguiner, G. (1988). A New Route to 2,3-Disubstituted Pyrazines; Regioselective Metalation of Chloropyrazine. Synthesis. 1

  • Crestey et al. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews. 4

  • Knochel, P. et al. (2009). Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. PubMed. 3

  • Organic Letters (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. ACS Publications. 5

  • Organic & Biomolecular Chemistry (2013). Transition metal-catalyzed functionalization of pyrazines. RSC Publishing. 2

  • Inorganica Chimica Acta (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid

Welcome to the technical support center for 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid in solution?

The stability of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid in solution can be influenced by several factors, including:

  • pH: The carboxylic acid group is pH-sensitive. At high pH, it will be deprotonated to the carboxylate, which may affect its solubility and reactivity. Extreme pH values could potentially catalyze hydrolysis of the chloro substituents, although this is generally less likely without harsh conditions.

  • Temperature: Elevated temperatures can accelerate degradation pathways. It is advisable to store solutions at cool temperatures, such as 2-8°C, and avoid repeated freeze-thaw cycles.[1][2]

  • Light: Many aromatic and heterocyclic compounds are sensitive to UV light.[3] Exposure to light can induce photochemical degradation. Therefore, it is recommended to store solutions in amber vials or otherwise protect them from light.

  • Oxidation: The pyrazine ring, while aromatic, can be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that generate reactive oxygen species.[3]

  • Solvent Choice: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while aprotic solvents are generally more inert. The purity of the solvent is also critical, as impurities can act as catalysts for degradation.

Q2: What are the visual or analytical signs of degradation for 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid solutions?

Degradation of your compound solution may be indicated by:

  • Visual Changes:

    • Color Change: A change from a colorless or pale yellow solution to a darker yellow or brown coloration can be a sign of degradation.[3]

    • Precipitation: The formation of a precipitate may indicate the formation of insoluble degradation products or a change in the solubility of the parent compound due to changes in the solution's properties (e.g., pH shift).

  • Analytical Changes (as observed by HPLC, LC-MS):

    • Appearance of New Peaks: The emergence of new peaks in your chromatogram is a primary indicator of degradation products.

    • Decrease in Parent Peak Area: A corresponding decrease in the peak area of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid suggests its consumption over time.

    • Changes in Peak Shape: Tailing or broadening of the parent peak could indicate the presence of co-eluting impurities or on-column degradation.

Q3: What are the recommended storage conditions for solutions of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid?

For optimal stability, solutions of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid should be stored under the following conditions:

  • Temperature: Store at 2-8°C for short-term storage (days to weeks). For long-term storage, consider aliquoting and freezing at -20°C or below to minimize freeze-thaw cycles.[1][2]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[4]

  • Atmosphere: For sensitive applications or long-term storage of the solid compound, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[1][5]

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term), ≤ -20°C (long-term)Minimizes thermal degradation
Light Protect from light (amber vials)Prevents photochemical degradation
Atmosphere Inert gas (for solid)Prevents oxidation
Container Tightly sealedPrevents solvent evaporation and contamination

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid Loss of Purity in Solution

Symptom: You observe a rapid decrease in the purity of your 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid solution as determined by HPLC, even when stored at 4°C.

Potential Causes & Solutions:

Caption: Troubleshooting workflow for rapid purity loss.

Issue 2: Inconsistent Results in Biological Assays

Symptom: You observe high variability in your experimental results when using solutions of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid that have been stored for some time.

Potential Causes & Solutions:

  • Cause: Degradation of the compound leading to a lower effective concentration.

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh solutions immediately before your experiment. If this is not feasible, use solutions that have been stored under optimal conditions (see Q3) for a validated period.

    • Perform a Stability Study: Conduct a short-term stability study in your experimental buffer. Aliquot your stock solution into the assay buffer and measure the purity at different time points (e.g., 0, 2, 4, 8, 24 hours) at the assay temperature. This will help you determine the window of stability for your compound under your specific assay conditions.

Experimental Protocol: Short-Term Stability Assessment

  • Prepare a stock solution of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to the final working concentration in your assay buffer.

  • Immediately take a time point zero (T=0) sample and analyze by HPLC to determine the initial purity.

  • Incubate the remaining solution under your standard assay conditions (e.g., 37°C).

  • Take samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze all samples by HPLC and compare the peak area of the parent compound to the T=0 sample.

  • Calculate the percentage of the compound remaining at each time point.

Issue 3: Poor Solubility or Precipitation Upon Dilution

Symptom: Your stock solution of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid in an organic solvent precipitates when diluted into an aqueous buffer.

Potential Causes & Solutions:

  • Cause: The compound has low aqueous solubility, and the concentration in the final buffer exceeds its solubility limit.

  • Solution:

    • Lower the Final Concentration: Reduce the final concentration of the compound in your aqueous buffer.

    • Increase the Percentage of Organic Solvent: If your experiment can tolerate it, increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. Be mindful of the potential effects of the solvent on your assay.

    • pH Adjustment: The solubility of carboxylic acids is often pH-dependent. Adjusting the pH of the aqueous buffer may improve solubility. For a carboxylic acid, increasing the pH will deprotonate the acid to the more soluble carboxylate salt.

    • Use of Excipients: In some cases, the use of solubility-enhancing excipients may be necessary, although this is more common in formulation development.

Caption: Troubleshooting workflow for poor solubility.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). III Analytical Methods. Retrieved from [Link]

  • Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from [Link]

  • 3ASenrise. (n.d.). 3,5-Dichloro-6-ethylpyrazine-2-carboxamide, 98%. Retrieved from [Link]

  • PMC. (n.d.). Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Retrieved from [Link]

  • ACS Publications. (2001, December 29). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]

  • MDPI. (2025, January 6). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Retrieved from [Link]

  • PubMed. (n.d.). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. Retrieved from [Link]

  • MDPI. (2024, April 27). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Retrieved from [Link]

  • mediaTUM. (2022, November 18). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]

Sources

Optimization

optimizing reaction conditions for pyrazine carboxylation

Welcome to the Application Scientist Support Portal for Pyrazine CO₂ Fixation and Carboxylation. This guide is designed for drug development professionals and synthetic chemists facing the unique challenges of functional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal for Pyrazine CO₂ Fixation and Carboxylation. This guide is designed for drug development professionals and synthetic chemists facing the unique challenges of functionalizing electron-deficient N-heteroarenes.

Pyrazine C–H bonds are notoriously inert, and CO₂ is thermodynamically highly stable. Traditional electrophilic aromatic substitution is ineffective here. Instead, modern approaches rely on single-electron transfer (SET) via electrochemistry or N-heterocyclic carbene (NHC) intermediates to drive these endergonic transformations[1]. Below, you will find field-proven protocols, mechanistic troubleshooting guides, and quantitative data to optimize your carboxylation workflows.

Module 1: Electrochemical Direct C–H Carboxylation

Electrochemical activation has emerged as the premier method for the direct C–H carboxylation of pyrazines and related N-heteroarenes[1]. By tuning the electrochemical cell architecture, you can exert precise control over reaction pathways and regioselectivity.

Pathway Substrate Pyrazine Substrate (Electron-Deficient) Cathode Cathodic Reduction (e- transfer) Substrate->Cathode Applied Current Radical Radical Anion Intermediate (Nucleophilic) Cathode->Radical SET CO2 CO2 Insertion (Electrophile) Radical->CO2 C-C Bond Formation Product Pyrazine Carboxylate (Target) CO2->Product Decarboxylative/H+ Shift

Electrochemical C-H carboxylation pathway of pyrazine via radical anion intermediate.

Self-Validating Protocol: Divided-Cell Electrolysis

Mechanistic Causality: Applying a cathodic current injects an electron into the pyrazine's lowest unoccupied molecular orbital (LUMO). This generates a highly nucleophilic radical anion that rapidly traps CO₂[1]. A divided cell isolates this cathodic event from anodic oxidation, preserving the intermediate.

  • Step 1: Electrolyte Preparation Dissolve 0.1 M tetrabutylammonium iodide (nBu₄NI) and 20 mol% Cu(OTf)₂ in anhydrous N-methyl-2-pyrrolidone (NMP). Validation Check: Measure moisture via Karl Fischer titration (<50 ppm required). Excess water diverts current to the Hydrogen Evolution Reaction (HER), plummeting Faradaic efficiency.

  • Step 2: Cell Assembly Equip a divided H-cell with an Iron (Fe) cathode and a sacrificial Zinc (Zn) anode. Causality: The Zn anode oxidizes preferentially (Zn → Zn²⁺ + 2e⁻), preventing the oxidative degradation of your solvent or electrolyte[1].

  • Step 3: CO₂ Saturation Bubble 99.99% CO₂ through the cathodic chamber for 30 minutes. Maintain a positive pressure CO₂ balloon. Validation Check: The solution pH will drop slightly. A steady saturation equilibrium is confirmed when bubble size remains constant without solvent displacement.

  • Step 4: Electrolysis Apply a constant current of 5 mA. Validation Check: Monitor the cell voltage. A healthy reaction maintains 2.5V – 3.5V. A sudden spike (>5.0V) indicates electrode passivation (e.g., zinc carbonate deposition). If this occurs, pause the current, remove the electrodes, and mechanically polish them.

  • Step 5: Workup Quench the cathodic mixture with 1M HCl, extract with EtOAc, and isolate the pyrazine carboxylic acid via standard silica gel chromatography.

Module 2: Quantitative Optimization Data

Comparing conditions is critical for scale-up. The table below summarizes the expected yields and mechanistic advantages of different pyrazine carboxylation/amidation strategies based on recent literature[1][2][3].

MethodCatalyst / ElectrodeSolventAdditivesYield (%)Key Advantage
Electrochemical (Divided) Fe (Cathode) / Zn (Anode)NMPnBu₄NI, Cu(OTf)₂72 - 85High C5 regioselectivity; avoids harsh chemical reductants.
Electrochemical (Undivided) Fe (Cathode) / Zn (Anode)NMPnBu₄NI, Cu(OTf)₂65 - 78High C4 regioselectivity via paired electrolysis.
NHC-Catalyzed Ag₂O / NHC PrecursorTolueneCs₂CO₃60 - 75High CO₂ solubility via NHC-CO₂ adduct formation.
Decarboxylative Amidation None (Thermal)TolueneAmines / Anilines80 - 95Excellent for direct synthesis of pyrazine carboxamides.

Module 3: Troubleshooting & FAQs

Q1: How do I control the regioselectivity of C–H carboxylation in asymmetric N-heteroarenes? A1: Regioselectivity is dictated by your electrochemical reactor design. Causality: In a divided cell, the reaction is purely cathodic, favoring the thermodynamically most stable radical anion position. In an undivided cell, paired electrolysis occurs. Anodically generated species (like iodine from your iodide electrolyte) migrate to the cathode and abstract hydrogen atoms via a Curtin-Hammett controlled pathway, which can completely reverse the selectivity to a different carbon center[1][3]. Solution: Switch between a divided H-cell and an undivided beaker cell depending on your target regioisomer.

Q2: During the synthesis of pyrazine carboxamides from 2,3-pyrazinedicarboxylic anhydride, I observe significant pyrazine-2,3-dicarboximide byproducts. How can I suppress this? A2: This side reaction is highly dependent on the steric profile of your nucleophile. Causality: The desired reaction involves ring-opening and subsequent decarboxylation via an N-heterocyclic carbene (NHC) intermediate[2][4]. Secondary amines possess too much steric bulk, preventing the necessary conformational alignment for the decarboxylative NHC pathway, forcing the intermediate to cyclize into the dicarboximide byproduct. Solution: Use primary amines or anilines in refluxing toluene (12 h). If a secondary amide is strictly required, abandon the anhydride route and perform a stepwise coupling using pre-synthesized pyrazine-2-carboxylic acid and standard coupling reagents (e.g., HATU).

Q3: Can CO₂ act as a promoter rather than just a reagent in these electrochemical setups? A3: Yes. In certain electrochemical reductions of nitrogen-containing heterocycles and imines, CO₂ exhibits a Transient Promotion Function (TPF). Causality: CO₂ reversibly binds to radical anion intermediates, dispersing the negative charge. This electron redistribution lowers the reduction potential for subsequent electron transfers. After promoting the reduction, the CO₂ is released via spontaneous decarboxylation[5]. If your goal is permanent carboxylation, ensure the thermodynamic equilibrium favors the stable carboxylate salt by adding a trapping agent or optimizing your base.

Q4: My transition-metal catalyst precipitates out during thermal CO₂ fixation. What is happening? A4: The active metal species (e.g., Ag or Cu) is likely aggregating into inactive nanoparticles due to a lack of stabilization. Solution: Introduce an N-heterocyclic carbene (NHC) precursor. The unique structure of NHCs not only increases the solubility of the active metal species but also independently activates CO₂ by forming a highly soluble NHC-CO₂ adduct, drastically improving mass transfer and yield[6].

Experimental Workflow Summary

Workflow Step1 1. Cell Selection Divided vs Undivided Step2 2. Electrolyte Prep nBu4NI in NMP Step1->Step2 Step3 3. Electrode Setup Cathode: Fe | Anode: Zn Step2->Step3 Step4 4. Electrolysis CO2 Saturation, 5 mA Step3->Step4 Step5 5. Isolation Esterification & Purify Step4->Step5

Step-by-step experimental workflow for electrochemical pyrazine carboxylation.

References

  • Preparation of Pyrazine Carboxamides: A Reaction Involving N-Heterocyclic Carbene (NHC) Intermediates. ResearchGate. URL:[Link]

  • Preparation of Pyrazine Carboxamides: A Reaction Involving N-Heterocyclic Carbene (NHC) Intermediates. American Chemical Society. URL:[Link]

  • Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. PMC - NIH. URL:[Link]

  • Electrochemical ring-opening carboxylation of cyclic carbonate with carbon dioxide. ResearchGate. URL:[Link]

  • CO₂ Transient Promotion Function Enabled the Selective Electrochemical Transformation of Imines. ACS Publications. URL:[Link]

  • Carboxylation of Terminal Alkynes with Carbon Dioxide Catalyzed by an InSitu Ag₂O/N-Heterocyclic Carbene Precursor System. ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of Pyrazine Carboxylic Acid Synthesis

Welcome to the Technical Support Center for pyrazine carboxylic acid derivatives. Synthesizing high-purity pyrazine-2-carboxylic acid and its analogs (such as 5-methyl-2-pyrazinecarboxylic acid or 6-fluoro-pyrazine-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazine carboxylic acid derivatives. Synthesizing high-purity pyrazine-2-carboxylic acid and its analogs (such as 5-methyl-2-pyrazinecarboxylic acid or 6-fluoro-pyrazine-2-carboxylic acid) presents unique challenges. The electron-withdrawing nature of the pyrazine ring affects the reactivity of the carboxylic acid group, making it susceptible to decarboxylation, while the structural similarities of synthetic byproducts often render standard recrystallization ineffective.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causality-driven FAQs, and self-validating experimental protocols to achieve >99% purity in pyrazine carboxylic acid syntheses.

Part 1: Troubleshooting & FAQs

Q1: My final pyrazine-2-carboxylic acid product shows low purity and a brownish tint. What are the likely impurities and their mechanistic origins? Answer: The brownish tint typically arises from the polymerization of trace unreacted aldehydes or the oxidation of the pyrazine ring. The most common chemical impurities depend on your synthetic route:

  • Nitrile Hydrolysis Route: If synthesized from 2-cyanopyrazine, incomplete hydrolysis leaves behind unreacted 2-cyanopyrazine and the intermediate pyrazine-2-carboxamide[1].

  • Condensation Route: If synthesized via the condensation of o-diaminobenzenes with pyruvic aldehyde, you may encounter unreacted starting materials or positional isomers (e.g., 3-methyl vs. 5-methyl derivatives)[2].

  • Thermal Degradation: Pyrazine carboxylic acids can undergo thermal decarboxylation if drying temperatures exceed 100°C, leading to the formation of volatile pyrazine[3].

Q2: I am detecting significant amounts of pyrazine-2-carboxamide in my crude product. How do I selectively remove it? Answer: Pyrazine-2-carboxamide is a neutral species, whereas pyrazine-2-carboxylic acid is amphoteric but predominantly acts as an acid (pKa ~2.9). You can exploit this causality through a pH-swing liquid-liquid extraction. By adjusting the aqueous solution to pH > 8, the target acid is fully ionized into a highly water-soluble sodium pyrazinecarboxylate. The neutral amide and unreacted nitrile remain organic-soluble and can be washed away with an immiscible solvent like ethyl acetate or dichloromethane[1].

Q3: My crude mixture contains closely related positional isomers that co-crystallize with the target product. How can I achieve >99% purity? Answer: When structural isomers share nearly identical pKa values and solubility profiles, acid-base extraction and recrystallization will fail. The most authoritative industrial solution is derivatization. By reacting the crude acid mixture with isobutanol in the presence of an acid catalyst, you convert the high-melting, hydrogen-bonded acids into volatile isobutyl esters[4]. These esters have distinct boiling points and can be easily separated via fractional vacuum distillation. The purified ester is then hydrolyzed back to the pure acid[4].

Q4: We are scaling up recovery from an aqueous fermentation broth. Standard liquid-liquid extraction is causing severe emulsions. What is the alternative? Answer: Emulsions in complex broths are caused by surfactants and cellular debris interacting with the organic-aqueous interface. To bypass this, implement Membrane-Based Solvent Extraction (MBSE) using hollow fiber contactors. This technique physically separates the aqueous broth from the organic extraction solvent via a hydrophobic microporous membrane. The pyrazine carboxylic acid diffuses across the membrane without direct phase mixing, eliminating emulsion formation and allowing for continuous, simultaneous extraction and stripping[5].

Part 2: Mechanistic Pathways & Workflows

To effectively troubleshoot, one must understand the causality of impurity formation and the logic behind the purification workflow.

MechanisticPathway Nitrile 2-Cyanopyrazine (Starting Material) Amide Pyrazine-2-carboxamide (Intermediate Impurity) Nitrile->Amide H2O, OH- (Partial Hydrolysis) Acid Pyrazine-2-carboxylic acid (Target Product) Amide->Acid H2O, OH- (Complete Hydrolysis) Pyrazine Pyrazine (Decarboxylation Impurity) Acid->Pyrazine Heat, -CO2 (Degradation)

Mechanistic pathway of nitrile hydrolysis and common impurity formation.

PurificationWorkflow Crude Crude Reaction Mixture (Acid + Impurities) Base Add NaOH (pH > 8) Ionize Carboxylic Acid Crude->Base Split1 Liquid-Liquid Extraction Base->Split1 Org1 Organic Phase (Neutral Impurities) Split1->Org1 Discard Aq1 Aqueous Phase (Sodium Pyrazinecarboxylate) Split1->Aq1 Retain Acid Add HCl (pH ~ 2.5) Protonate Acid Aq1->Acid Precip Crystallization Acid->Precip Solid Pyrazine Carboxylic Acid (Intermediate Purity) Precip->Solid Ester Esterification (Isobutanol/H+) Solid->Ester Distill Vacuum Distillation (Remove Isomers) Ester->Distill Hydrolysis Hydrolysis Distill->Hydrolysis Pure Pure Pyrazine-2-Carboxylic Acid (>99% Purity) Hydrolysis->Pure

Advanced purification workflow combining pH-swing extraction and esterification.

Part 3: Data Presentation

The following table summarizes the quantitative and qualitative data regarding common impurities encountered during the synthesis of pyrazine carboxylic acids, along with their targeted removal strategies.

Impurity TypeSpecific Chemical ExamplePotential OriginpKa / Boiling PointRecommended Removal Strategy
Unreacted Starting Material 2-CyanopyrazineIncomplete hydrolysis of nitrile precursor[1].Neutral / 204°CpH-Swing Extraction (Partitions to organic phase at pH 8).
Reaction Intermediate Pyrazine-2-carboxamidePartial hydrolysis of nitrile[1].Neutral / SublimespH-Swing Extraction (Partitions to organic phase at pH 8).
Positional Isomer 3-Methylpyrazine-2-carboxylic acidNon-selective condensation of precursors[2].~2.9 / DecomposesEsterification followed by vacuum distillation[4].
Degradation Product PyrazineThermal decarboxylation during drying[3].Neutral / 115°CEvaporates during vacuum drying; prevent by drying < 60°C.
Inorganic Salts Manganese Dioxide / SulfatesResidual oxidation catalysts[6].N/AHot acetone reflux and hot filtration[6].

Part 4: Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a built-in check to ensure the chemical state of the system is correct before proceeding.

Protocol A: pH-Swing Acid-Base Extraction (Removal of Neutral Impurities)

Use this protocol to remove unreacted nitriles, amides, and non-polar organic byproducts.

  • Dissolution & Ionization: Suspend 50 g of crude pyrazine-2-carboxylic acid in 250 mL of deionized water. Slowly add 2M NaOH under continuous stirring until the solid completely dissolves.

    • Self-Validation Check: Measure the pH. It must be strictly between 8.0 and 9.0. If the pH is lower, the acid is not fully ionized; if higher, you risk degrading the pyrazine ring.

  • Organic Washing: Transfer the aqueous solution to a separatory funnel. Add 150 mL of ethyl acetate. Shake vigorously and allow the phases to separate. Drain the lower aqueous phase (containing the product) into a clean flask. Discard the upper organic phase (containing neutral impurities)[1]. Repeat this wash step twice.

  • Protonation & Precipitation: Place the aqueous flask in an ice bath. While stirring vigorously, add concentrated HCl (36%) dropwise. The pyrazine-2-carboxylic acid will begin to precipitate as a light-tan crystalline solid[6].

    • Self-Validation Check: Stop adding HCl when the pH reaches 2.5. The pKa of pyrazine-2-carboxylic acid is ~2.9; dropping the pH to 2.5 ensures >90% protonation without co-precipitating excess inorganic salts.

  • Filtration & Desiccation: Filter the precipitate through a Büchner funnel. Wash the filter cake with 50 mL of cold acetone to remove residual water and color bodies[6]. Dry the solid in a vacuum desiccator at 50°C to prevent thermal decarboxylation.

Protocol B: Esterification-Distillation (Removal of Positional Isomers)

Use this protocol when HPLC indicates the presence of closely related structural isomers that cannot be removed by Protocol A.

  • Esterification: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 50 g of the intermediate-purity pyrazine-2-carboxylic acid, 160 mL of isobutyl alcohol, and 0.5 g of 98% sulfuric acid (catalyst)[4].

  • Azeotropic Dehydration: Reflux the mixture for 5 hours. The water generated from the esterification will co-distill with the isobutanol, separate in the Dean-Stark trap, and drive the reaction to completion[4].

    • Self-Validation Check: Monitor the volume of water collected in the trap. For 50 g of starting material (~0.4 mol), you should collect approximately 7.2 mL of water. Once water ceases to collect, the reaction is complete.

  • Neutralization & Extraction: Cool the mixture to room temperature. Add 50 mL of a 3% aqueous sodium bicarbonate solution to neutralize the sulfuric acid. Stir, transfer to a separatory funnel, and collect the organic (isobutanol) layer. Wash the organic layer with water (3 x 30 mL)[4].

  • Vacuum Distillation: Transfer the organic layer to a distillation setup. First, distill off the excess isobutanol under mild vacuum at 70°C. Then, increase the vacuum to distill the pure isobutyl pyrazine-2-carboxylate[4].

    • Self-Validation Check: Analyze the distilled ester via GC-MS. The chromatogram should show a single sharp peak, confirming the complete separation of isomers based on boiling point differentials.

  • Hydrolysis (Optional): If the free acid is required rather than the ester, reflux the distilled ester in a 1M NaOH solution for 2 hours, followed by acidification to pH 2.5 (as described in Protocol A, Step 3) to precipitate the ultra-pure pyrazine-2-carboxylic acid.

References

  • Organic Syntheses. "2,3-pyrazinedicarboxylic acid." Organic Syntheses Procedure. Available at: [Link]

  • Indian Academy of Sciences. "Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts." Available at: [Link]

  • Google Patents. "JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same.
  • Google Patents. "CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Schlosser, S., et al. "Recovery and Separation of Organic Acids by Membrane-based Solvent Extraction and Pertraction: An Overview with a Case Study on Recovery of MPCA." Separation and Purification Technology 41 (2005) 237–266. Available at: [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on Pyrazine Synthesis Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in pyrazine synthesis. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in pyrazine synthesis. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to solvent selection and its impact on reaction outcomes. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Introduction to Solvent Effects in Pyrazine Synthesis

The choice of solvent is a critical parameter in pyrazine synthesis, profoundly influencing reaction rates, yields, and the formation of byproducts. Solvents not only dissolve reactants but can also participate in the reaction mechanism, stabilize intermediates, and dictate the overall reaction pathway. Understanding the interplay between the solvent and the reaction components is paramount for successful and reproducible pyrazine synthesis.

This guide will explore the nuances of solvent selection for various pyrazine synthesis methodologies, including the Staedel-Rugheimer, Gutknecht, and Hantzsch syntheses, as well as more modern approaches like acceptorless dehydrogenative coupling.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during pyrazine synthesis, with a focus on how solvent choice can be the root cause and the key to the solution.

Issue 1: Low or No Yield of the Desired Pyrazine Product

Question: I am consistently obtaining a low yield, or in some cases, no desired product in my pyrazine synthesis. What are the likely solvent-related causes, and how can I improve my yield?

Answer: Low yields are a frequent challenge in pyrazine synthesis and can often be traced back to suboptimal solvent selection.[1] Here’s a breakdown of potential causes and actionable solutions:

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved, the reaction will be slow and incomplete.

    • Causality: The reaction rate is dependent on the concentration of the reactants in the solution phase. Poor solubility effectively lowers the concentration, hindering the reaction.

    • Solution: Select a solvent that effectively dissolves all reactants. For condensation reactions involving 1,2-diketones and 1,2-diamines, polar aprotic solvents like tetrahydrofuran (THF) or 1,4-dioxane can be effective.[2][3] In some cases, a mixture of solvents may be necessary to achieve adequate solubility for all components.

  • Suboptimal Reaction Temperature: The boiling point of the solvent dictates the maximum temperature of the reaction at atmospheric pressure.

    • Causality: Many pyrazine syntheses require elevated temperatures to overcome the activation energy barrier.[4] For example, dehydrogenative coupling reactions often require temperatures between 120°C and 150°C.[2] If the solvent's boiling point is too low, the reaction may not proceed at a reasonable rate.

    • Solution: Choose a solvent with a boiling point appropriate for the required reaction temperature. For high-temperature reactions, solvents like toluene or xylene are often employed.[3] It is advisable to perform small-scale experiments at various temperatures to identify the optimal condition for your specific reaction.[2]

  • Solvent-Induced Side Reactions: The solvent itself can sometimes react with starting materials or intermediates, leading to the formation of unwanted byproducts.[5]

    • Causality: Protic solvents, for instance, can engage in hydrogen bonding, which can "cage" nucleophiles and reduce their reactivity in certain reactions like SN2 substitutions.[6]

    • Solution: For reactions sensitive to protic solvents, switch to a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[6][7] Always ensure your solvents are anhydrous, as water can lead to hydrolysis of sensitive reagents.[5]

  • Inhibition of Catalyst Activity: In catalyzed reactions, the solvent can impact the catalyst's performance.

    • Causality: The solvent can coordinate with the metal center of a catalyst, affecting its electronic properties and steric environment, which in turn influences its catalytic activity.

    • Solution: Consult the literature for solvent systems that are known to be compatible with your chosen catalyst. For instance, in manganese-catalyzed dehydrogenative coupling, toluene, THF, and 1,4-dioxane have been shown to yield good results.[3]

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction is producing a complex mixture of products, making purification difficult. How can the solvent be contributing to this, and what can I do to improve the selectivity?

Answer: The formation of multiple products is a clear indicator that side reactions are competing with the desired reaction pathway. Solvent choice plays a crucial role in controlling the selectivity of a reaction.

  • Promotion of Undesired Reaction Pathways: The polarity of the solvent can differentially stabilize transition states leading to different products.

    • Causality: Polar solvents can stabilize charged intermediates, potentially favoring pathways that involve such species. Conversely, nonpolar solvents may favor concerted or radical pathways.

    • Solution: Experiment with solvents of varying polarity. For example, in the Guareschi pyridine synthesis, a polar solvent like methanol is used to achieve regioselectivity.[8] A systematic approach, starting with a non-polar solvent and gradually increasing polarity, can help identify the optimal solvent for your desired product.[1]

  • Facilitation of Isomer Formation: In the synthesis of unsymmetrical pyrazines, self-condensation of the starting materials can lead to a mixture of isomers.[9]

    • Causality: If the rates of self-condensation and cross-condensation are comparable, a statistical mixture of products will be formed. The solvent can influence these rates.

    • Solution: Employing a less polar solvent can sometimes suppress the rate of the undesired self-condensation reactions. Additionally, a regioselective synthetic strategy might be necessary to avoid isomer formation altogether.[9]

  • Reaction with Air (Oxidation): Some intermediates in pyrazine synthesis, such as dihydropyrazines, are susceptible to air oxidation to form the aromatic pyrazine. The rate of this oxidation can be solvent-dependent.

    • Causality: The solubility of oxygen varies in different solvents, and the solvent can also mediate the electron transfer process.

    • Solution: If the dihydropyrazine is the desired product, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.[2] If the fully aromatized pyrazine is the target, bubbling air through the reaction mixture or using a solvent that promotes oxidation might be beneficial.[9]

Frequently Asked Questions (FAQs)

Q1: What is the difference between polar protic and polar aprotic solvents, and how does this affect pyrazine synthesis?

A1: The key difference lies in their ability to act as hydrogen bond donors.[10]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have at least one hydrogen atom connected to an electronegative atom (like oxygen or nitrogen) and can form hydrogen bonds.[10][11] They are effective at stabilizing both cations and anions. In the context of pyrazine synthesis, they can be beneficial in reactions that involve charged intermediates. However, they can also deactivate nucleophiles by forming a "solvent cage" through hydrogen bonding, which can be detrimental in certain condensation steps.[6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) are polar but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.[7][10] They are excellent at solvating cations but less effective at solvating anions. This property makes them ideal for SN2-type reactions where a "free" and highly reactive nucleophile is desired.[6] Many modern pyrazine syntheses utilize polar aprotic solvents to enhance reaction rates.[7]

Q2: Are "green" solvents a viable option for pyrazine synthesis?

A2: Yes, there is a growing interest in using more environmentally friendly solvents for pyrazine synthesis. Water, ethanol, and tert-amyl alcohol are examples of greener solvent alternatives.[2][12][13] Some reactions, like the Hantzsch pyridine synthesis, have been successfully performed in water. A one-pot synthesis of pyrazines from 1,2-diketones and 1,2-diamines has been reported to proceed in high yield at room temperature using aqueous methanol.[14] The choice of a green solvent will depend on the specific reaction, but it is an area of active research and a worthwhile consideration for sustainable chemistry.

Q3: How do I choose the right solvent for purifying my pyrazine product?

A3: The choice of solvent for purification depends on the polarity of your pyrazine derivative and the impurities present.

  • Recrystallization: This is a powerful technique for purifying solid products. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or mixtures of solvents like hexane/ethyl acetate are commonly used for recrystallizing pyrazine derivatives.[5][15]

  • Column Chromatography: This is a versatile method for separating mixtures. A common approach is to use silica gel as the stationary phase and a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) as the mobile phase.[1][5] The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

  • Liquid-Liquid Extraction: This is often used as a preliminary purification step to remove water-soluble impurities. Solvents like ethyl acetate or dichloromethane are frequently used to extract the pyrazine product from an aqueous phase.[4][5]

Data Presentation

Table 1: Effect of Solvent on the Yield of 2,5-Disubstituted Pyrazines via Manganese-Catalyzed Dehydrogenative Coupling [2][3]

SolventTemperature (°C)Time (h)Yield (%)
Toluene1502499
THF1502490
1,4-Dioxane1502495
Toluene12524Quantitative
Toluene15012Quantitative

Table 2: Influence of Solvent on the Enzymatic Synthesis of a Pyrazinamide Derivative [12][13]

Solventlog PYield (%)Byproducts
tert-Amyl alcohol1.3HighMinimal
Ethanol-0.24ModeratePyrazine esters
Isopropanol0.05ModeratePyrazine esters
Isobutanol0.8ModeratePyrazine esters
Methanol-0.77Low-
Acetonitrile-0.34Low-
Dichloromethane1.25Low-
DMSO-1.35Low-
THF0.46Low-
2-MeTHF1.1Low-

Experimental Protocols

Protocol 1: General Procedure for Staedel-Rugheimer Pyrazine Synthesis[9][17]

This method involves the reaction of an α-haloketone with ammonia, followed by self-condensation and oxidation.

  • Synthesis of the α-Amino Ketone (in situ):

    • Dissolve the α-haloketone (e.g., 2-chloroacetophenone) in a suitable solvent such as ethanol.

    • Add an excess of aqueous ammonia to the solution. Ammonia acts as both the nucleophile and the base.

    • Stir the reaction at room temperature to form the α-amino ketone in situ.

  • Condensation and Oxidation:

    • The α-amino ketone will undergo self-condensation upon standing or gentle heating to form the dihydropyrazine.

    • The dihydropyrazine is then oxidized to the pyrazine. This can often be achieved by bubbling air through the reaction mixture or by adding a mild oxidizing agent.

    • Once the reaction is complete (monitor by TLC), remove the solvent under reduced pressure.

    • Take up the residue in a mixture of water and an organic solvent (e.g., dichloromethane).

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the resulting pyrazine by column chromatography or recrystallization.

Protocol 2: General Procedure for Gutknecht Pyrazine Synthesis[9][17][18]

This synthesis relies on the self-condensation of α-amino ketones, which are typically generated in situ from α-oximino ketones.

  • Synthesis of the α-Oximino Ketone:

    • Dissolve the starting ketone in a suitable solvent like ethanol or acetic acid.

    • Add an equimolar amount of an alkyl nitrite (e.g., amyl nitrite) and a catalytic amount of acid (e.g., HCl).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the resulting α-oximino ketone by recrystallization or column chromatography.

  • Reduction and Cyclization to Pyrazine:

    • Dissolve the α-oximino ketone in a suitable solvent, such as acetic acid.

    • Add a reducing agent (e.g., zinc dust) portion-wise while stirring. This will reduce the oxime to the α-amino ketone.

    • The α-amino ketone will dimerize in situ to form a dihydropyrazine.

    • Add an oxidizing agent (e.g., copper(II) sulfate) or allow for air oxidation to form the pyrazine.

    • After the reaction is complete, neutralize the mixture with a base (e.g., NaOH solution).

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude pyrazine by column chromatography or distillation.

Visualizations

Caption: Troubleshooting flowchart for low yield in pyrazine synthesis.

Solvent_Selection_Logic start Start: Select a Solvent for Pyrazine Synthesis reaction_type Identify Reaction Type start->reaction_type condensation Condensation (e.g., Gutknecht) reaction_type->condensation dehydrogenation Dehydrogenative Coupling reaction_type->dehydrogenation hantzsch Hantzsch Synthesis reaction_type->hantzsch temp_req Consider Temperature Requirements solubility_check Assess Reactant Solubility temp_req->solubility_check protic Protic (e.g., EtOH, MeOH) solubility_check->protic aprotic Aprotic (e.g., Toluene, THF) solubility_check->aprotic green Green (e.g., Water, aq. EtOH) solubility_check->green final_choice Final Solvent Selection condensation->temp_req dehydrogenation->temp_req hantzsch->temp_req protic->final_choice aprotic->final_choice green->final_choice

Caption: Decision logic for solvent selection in pyrazine synthesis.

References

  • De-Luca, L. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]

  • Larsson, A., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • Chowdhury, M. A. & Krishna, V. B. (1965). Solvent Effects on n-+rr* Transitions in Pyrazine. The Journal of Chemical Physics. [Link]

  • Sbardella, G., et al. (2015). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules. [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. [Link]

  • Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link]

  • Sciencemadness Discussion Board. (2020). Pyrazine Synthesis?. [Link]

  • Scilit. (n.d.). Solvent Effects on n→π Transitions in Pyrazine. [Link]

  • Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Science of Synthesis. (n.d.). 6.2.2. Pyrazines. [Link]

  • de la Hoz, A., et al. (2005). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. [Link]

  • Balaraman, E., et al. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis. [Link]

  • Ghosh, P. & Mandal, A. (2011). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews. [Link]

  • Smith, C. J., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background). [Link]

  • ResearchGate. (n.d.). Synthesis of Hantzsch 1,4-Dihydropyridines under Solvent-Free Conditions Using Zn[(L)proline]2 as Lewis Acid Catalyst. [Link]

  • Academia.edu. (n.d.). chapter 1: syntheses and reactions of pyrazine and quinoxaline. [Link]

  • Ong, K. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. [Link]

  • ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Rotolo, L., et al. (2018). Icilio Guareschi and his amazing “1897 reaction”. Rendiconti Lincei. [Link]

  • Li, X., et al. (2023). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods. [Link]

  • Leahy, M. M. & Reineccius, G. A. (1989). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2025). Greener approach toward one pot route to pyrazine synthesis. [Link]

  • Adams, A. & De Kimpe, N. (2009). Formation of pyrazines from ascorbic acid and amino acids under dry-roasting conditions. Journal of the Science of Food and Agriculture. [Link]

  • Google Patents. (n.d.).
  • Bernstein Group. (1985). Molecular jet study of solvation of pyrazine by small hydrocarbons. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Assessment of Synthetic 3,5-Dichloro-6-ethylpyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The Criticality of Purity in Pharmaceutical Intermediates The purity of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid directly impacts the quality and safe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Criticality of Purity in Pharmaceutical Intermediates

The purity of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid directly impacts the quality and safety of the final drug product. Impurities, even in trace amounts, can originate from starting materials, by-products of the synthesis, or degradation products.[1] These can potentially alter the pharmacological and toxicological profile of the API. Therefore, employing a suite of orthogonal analytical techniques is imperative for comprehensive purity assessment.

Pyrazine derivatives, such as the topic compound, are key heterocyclic building blocks in medicinal chemistry.[2][3] Their synthesis can be complex, and understanding potential impurity profiles is crucial for developing effective purification and analytical strategies.[4][5]

A Comparative Analysis of Key Purity Assessment Techniques

The selection of an analytical method is contingent on the specific purity attribute being measured. This guide compares the most effective techniques for the comprehensive characterization of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid.

Analytical Technique Principle of Detection Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase, with UV detection.[6]High precision and accuracy for quantification of the main component and known impurities.[7]May require reference standards for impurity identification. Co-elution of impurities is possible.Quantitative purity determination and impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio determination.[8]High sensitivity and specificity for impurity identification and structural elucidation.[9]Quantitative accuracy can be lower than HPLC-UV without careful validation.Identification of unknown impurities and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[10]Unambiguous structural elucidation of the main component and impurities without the need for reference standards.[11][12]Lower sensitivity compared to chromatographic methods.[9]Structural confirmation and quantification of major components.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.[13]Excellent for identifying volatile and semi-volatile impurities.[9]Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile organic impurities.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[14]Provides information on the overall purity of crystalline substances based on melting point depression.[15]Not suitable for amorphous materials or for identifying specific impurities.Assessment of bulk purity and detection of crystalline impurities.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Quantifies the amount of volatile components such as water and residual solvents.[16][17]Does not identify the volatile components.Determination of residual solvents and water content.
Experimental Protocols: A Practical Approach

The following protocols provide a starting point for the purity assessment of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid. Method optimization and validation are essential for each specific application.

This protocol outlines a reversed-phase HPLC method, which is well-suited for the separation of moderately polar compounds like the target analyte.[6]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and the test sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm for aromatic compounds).

  • Data Analysis: Calculate the purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

This protocol is designed to identify unknown impurities by coupling the separation power of HPLC with the detection capabilities of mass spectrometry.[8]

Instrumentation:

  • LC-MS system (e.g., with an electrospray ionization - ESI source)

Procedure:

  • Chromatographic Separation: Utilize the HPLC method described above. The mobile phase may need to be adjusted to be compatible with the MS detector (e.g., using volatile buffers like ammonium formate).

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI positive or negative mode (determined by the analyte's properties).

    • Mass Range: Scan a range appropriate for the expected molecular weight of the analyte and its potential impurities (e.g., m/z 100-500).

  • Data Analysis: Identify potential impurities by their mass-to-charge ratio and fragmentation patterns.

¹H and ¹³C NMR are powerful tools for the definitive structural confirmation of the synthesized compound and can be used for quantitative purposes (qNMR).[10]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard for qNMR (e.g., maleic acid)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample and the internal standard in the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Confirm the structure by analyzing the chemical shifts, coupling constants, and integration of the signals. For qNMR, calculate the purity based on the integral ratio of a specific analyte proton signal to a proton signal of the internal standard.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_0 Initial Purity Screening cluster_1 Impurity Identification cluster_2 Comprehensive Characterization cluster_3 Final Purity Report Start Synthetic 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid HPLC_UV HPLC-UV Analysis Start->HPLC_UV Quantitative Purity NMR_Structure NMR for Structural Confirmation Start->NMR_Structure GC_MS GC-MS for Volatiles Start->GC_MS TGA TGA for Solvents/Water Start->TGA DSC DSC for Bulk Purity Start->DSC LC_MS LC-MS Analysis HPLC_UV->LC_MS Impurity Detected Report Comprehensive Purity Profile HPLC_UV->Report NMR_Impurity NMR for Unknowns LC_MS->NMR_Impurity Structure Elucidation NMR_Impurity->Report NMR_Structure->Report GC_MS->Report TGA->Report DSC->Report

Caption: A comprehensive workflow for the purity assessment of the target compound.

Causality in Experimental Choices

The selection of this multi-faceted approach is deliberate. HPLC-UV provides the quantitative backbone of the purity assessment. However, its reliance on UV detection means that impurities with poor chromophores may be underestimated or missed entirely. This is where orthogonal techniques become critical.

  • LC-MS is employed to investigate any peaks observed in the HPLC chromatogram that are not the main component. Its high sensitivity and ability to provide molecular weight information are invaluable for tentative impurity identification.[9]

  • NMR serves as the ultimate arbiter of structure.[10] For the main component, it provides unambiguous confirmation. For significant impurities that can be isolated, it offers definitive structural elucidation.

  • GC-MS addresses a different class of potential impurities – volatile organic compounds and residual solvents – which are not amenable to LC-based methods.[13]

  • Thermal analysis (DSC and TGA) provides a macroscopic view of purity. DSC can indicate the presence of crystalline impurities through melting point depression, while TGA quantifies volatile content.[14]

By integrating these techniques, a self-validating system is created where the results of one method corroborate or complement the findings of another, leading to a high degree of confidence in the final purity assessment.

Conclusion

The purity assessment of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid is a multi-step process that requires a thoughtful and scientifically sound approach. This guide has provided a comparative overview of the most relevant analytical techniques, along with practical protocols and the underlying rationale for their use. By adopting this comprehensive strategy, researchers, scientists, and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.

References

  • MDPI. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. [Link]

  • ResearchGate. Analytical methods for pyrazine detection | Download Scientific Diagram. [Link]

  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • TA Instruments. Thermal Analysis in the Pharmaceutical Industry. [Link]

  • ResearchGate. N.M.R. spectra of pyrazine and p-benzoquinone oriented in a nematic phase | Request PDF. [Link]

  • ResearchGate. Mass spectra of tentatively identified pyrazine products. The 5 largest.... [Link]

  • European Pharmaceutical Review. Purity Determination of Pharmaceuticals by Thermal Analysis. [Link]

  • Bendola Publishing. Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. [Link]

  • PMC. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]

  • IOP Publishing. Chemical Transformation of Pyrazine Derivatives. [Link]

  • R Discovery. Pyridazines. IX. Proton magnetic resonance studies of pyridazine, pyrazine, and substituted pyridazines.. [Link]

  • Google Patents. A kind of preparation method of pyrazine carboxylic acid.
  • Google Patents. Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
  • PubMed. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]

  • AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.. [https://www.rjpbcs.com/pdf/2015_6(4)/[18].pdf]([Link]18].pdf)

  • International Journal of Chemical and Molecular Engineering. synthesis, characterization and spectroscopic investigation of pyrazinoporphyrazine network polymer-supported metal (ii)-based catalysts. [Link]

  • ResolveMass Laboratories Inc. Thermal Analysis Instruments (DSC, TGA). [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry | Request PDF. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • CrystEngComm. A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions. [Link]

  • ResearchGate. (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. [Link]

  • NETZSCH. 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. [Link]

  • IntechOpen. Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • PMC. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

  • University of East Anglia. An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine. [Link]

  • Al-Qadisiyah Journal of Pure Science. Synthesis and Spectroscopic Studies of Some Metal Complexes of [3-(3-(2-chloroacetyl)thioureido)pyrazine-2-carboxylic acid]. [Link]

  • Zaporizhzhia State Medical and Pharmaceutical University. Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[2][7][19]triazolo[3,4-b][7][19]thiadiazine-7-carboxylic acid and its salts. [Link]

  • The Good Scents Company. 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6. [Link]

Sources

Comparative

Unambiguous Structural Elucidation of Pyrazine Derivatives: A Comparative Guide to Advanced NMR Methodologies

Introduction: The Pyrazine Analytical Challenge Pyrazine derivatives (1,4-diazines) are privileged scaffolds in medicinal chemistry, frequently serving as the core framework for antimicrobial agents, oncology drugs, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazine Analytical Challenge

Pyrazine derivatives (1,4-diazines) are privileged scaffolds in medicinal chemistry, frequently serving as the core framework for antimicrobial agents, oncology drugs, and tyrosine kinase inhibitors[1][2]. However, confirming the exact regiochemistry of substituted pyrazines presents a unique analytical challenge. The highly electron-deficient nature of the diazine ring causes significant downfield shifts in both 1 H and 13 C NMR spectra[3]. Furthermore, highly substituted pyrazines often lack sufficient ring protons, rendering standard homonuclear correlation techniques (like 1 H- 1 H COSY) ineffective[4].

This guide objectively compares standard and advanced Nuclear Magnetic Resonance (NMR) methodologies to establish a self-validating workflow for the unambiguous structural confirmation of pyrazine derivatives.

Methodology Comparison: Selecting the Right Analytical Tool

Tier 1: Standard 1D NMR ( 1 H, 13 C)
  • Mechanism & Performance : 1D 1 H and 13 C NMR are fundamental for initial characterization, providing the basic proton count and carbon skeleton[3]. Because of the electron-withdrawing nitrogen atoms, the four equivalent protons of an unsubstituted pyrazine ring appear as a highly deshielded singlet at approximately δ 8.59 ppm (in CDCl 3​ )[5].

  • Limitations : In highly substituted derivatives (e.g., 3-amino-6-bromopyrazine-2-carboxylate), the lack of adjacent ring protons makes it impossible to determine the relative positioning of substituents using 1D data alone.

Tier 2: 2D Heteronuclear Correlation ( 1 H- 13 C HSQC & HMBC)
  • Mechanism & Performance : Heteronuclear Multiple Bond Correlation (HMBC) is critical for linking isolated spin systems by revealing 2-bond ( 2JCH​ ) and 3-bond ( 3JCH​ ) carbon-proton connectivities[2].

  • Limitations (The Causality of Failure) : The inherent weakness of HMBC in complex pyrazines lies in the electron-deficient core. The magnitude of 2JCH​ and 3JCH​ couplings across the pyrazine nitrogens can be unexpectedly similar. If a substituent cannot be definitively placed relative to the ring nitrogens due to ambiguous coupling intensities, the regiochemistry remains unconfirmed.

Tier 3: Nitrogen-Centric NMR ( 1 H- 15 N HMBC & SABRE-Hyperpolarized 15 N NMR)
  • Mechanism & Performance : Directly probing the 15 N atoms is the gold standard for diazine characterization[6]. Because the natural abundance of 15 N is only 0.37% and it possesses a negative gyromagnetic ratio, direct 1D 15 N detection is traditionally prohibitive. Instead, 1 H- 15 N HMBC indirectly detects nitrogen through coupled protons, unambiguously anchoring substituents to the N1 or N4 positions[7].

  • Cutting-Edge Alternative (SABRE) : Signal Amplification by Reversible Exchange (SABRE) utilizes parahydrogen ( p -H 2​ ) and an iridium precatalyst to hyperpolarize the 15 N nuclei. This technique delivers remarkable 15 N polarization levels (>50%), enabling single-scan 1D 15 N NMR quantification of pyrazines at millimolar concentrations, completely bypassing the natural abundance limitation[8].

Quantitative Performance Comparison

The following table summarizes the operational parameters and confidence levels of each methodology when applied to complex pyrazine scaffolds:

MethodologyPrimary TargetSensitivityTypical Acquisition TimeRegiochemical Confidence
1D 1 H / 13 C NMR Basic chemical environmentHigh / Moderate< 5 mins / 30-60 minsLow (for highly substituted)
2D 1 H- 13 C HMBC C-H connectivity (2-3 bonds)Moderate1 - 4 hoursModerate to High
2D 1 H- 15 N HMBC N-H connectivityLow4 - 12 hoursVery High
SABRE 15 N NMR Direct 15 N detectionVery High< 1 min (Single Scan)Absolute

Experimental Protocol: Self-Validating 1 H- 15 N HMBC Workflow

To ensure a self-validating system, the following protocol relies on empirical feedback at each step to guarantee data integrity when analyzing pyrazine derivatives.

Step 1: Sample Preparation & Solvent Selection

  • Accurately weigh 15–20 mg of the pyrazine derivative. High concentration is critical to overcome the low sensitivity of 15 N natural abundance[3].

  • Dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d6​ for polar amidoxime derivatives, or CDCl 3​ )[3]. Ensure the solution is free of paramagnetic impurities which drastically reduce relaxation times ( T1​ ).

Step 2: Probe Optimization (Crucial for Heteronuclei)

  • Insert the sample and lock the spectrometer to the deuterium signal.

  • Causality Check: You must explicitly tune and match the probe for the 15 N frequency. Failure to tune the 15 N channel will result in massive signal loss during the indirect detection pulses, rendering the long-duration experiment useless.

Step 3: Pulse Sequence Parameterization

  • Select a gradient-selected 1 H- 15 N HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Set the long-range coupling delay ( Δ ) based on the expected nJNH​ coupling constant. For pyrazine derivatives, 2JNH​ and 3JNH​ typically range from 8 to 12 Hz.

  • Calculation: Δ=1/(2⋅J) . For an average J=10 Hz, set the evolution delay to 50 ms.

Step 4: Acquisition & Orthogonal Validation

  • Acquire the 2D spectrum utilizing at least 256 increments in the indirect t1​ dimension, with 32-64 scans per increment to ensure an adequate signal-to-noise ratio.

  • Self-Validation: Process the data using zero-filling and linear prediction in the F1 dimension. Cross-reference the resulting 1 H- 15 N cross-peaks with the 1 H- 13 C HMBC data. A valid structural assignment must satisfy both the carbon and nitrogen connectivity networks simultaneously without contradiction.

Structural Elucidation Workflow

NMR_Workflow Start Unknown Pyrazine Derivative OneD 1D 1H & 13C NMR Start->OneD CheckProtons Sufficient Ring Protons? OneD->CheckProtons Standard2D 2D COSY & HSQC CheckProtons->Standard2D Yes HMBC13C 2D 1H-13C HMBC CheckProtons->HMBC13C No Standard2D->HMBC13C CheckRegio Regiochemistry Ambiguous? HMBC13C->CheckRegio HMBC15N 2D 1H-15N HMBC or SABRE 15N CheckRegio->HMBC15N Yes Confirmed Structure Unambiguously Confirmed CheckRegio->Confirmed No HMBC15N->Confirmed

Logical workflow for NMR structural elucidation of pyrazine derivatives.

References

  • Chemical Transformation of Pyrazine Derivatives. IMIST. [Link]

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Publishing. [Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A.[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • 6.2.2. Pyrazines. Thieme-connect.[Link]

  • Remarkable Levels of 15N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine, or Metronidazole Enable Single Scan NMR Quantification at the mM Level. ACS Publications. [Link]

  • An Investigation of Protonation in 2-Methoxy Pyrazine Using 13C AND 15N NMR Spectroscopy. Taylor & Francis. [Link]

  • Chocarom Pyrazine. Perfumer & Flavorist. [Link]

Sources

Validation

Comparative Analysis of Pyrazine vs. Pyridine Derivatives in Bioassays

In late-stage lead optimization, the decision to execute a "nitrogen walk"—specifically transitioning from a pyridine to a pyrazine scaffold—is a calculated maneuver designed to rescue a structurally promising chemotype...

Author: BenchChem Technical Support Team. Date: March 2026

In late-stage lead optimization, the decision to execute a "nitrogen walk"—specifically transitioning from a pyridine to a pyrazine scaffold—is a calculated maneuver designed to rescue a structurally promising chemotype from developability dead-ends. As a Senior Application Scientist, I frequently utilize this bioisosteric replacement to fine-tune the delicate balance between target affinity (efficacy) and pharmacokinetic viability (ADME).

This guide provides an objective, data-driven comparison of pyridine and pyrazine derivatives in bioassays, detailing the physicochemical causality behind their performance differences and providing self-validating experimental protocols for their evaluation.

The Physicochemical Causality: Why Execute a Nitrogen Walk?

The substitution of a carbon-hydrogen (CH) bond for a nitrogen atom fundamentally alters the electronic landscape of an aromatic ring. Understanding the physicochemical divergence between pyridine (a mono-azine) and pyrazine (a 1,4-diazine) is critical for interpreting bioassay readouts[1].

  • Basicity and pKa: Pyridine possesses a pKa of approximately 5.2, meaning a measurable fraction may be protonated at physiological pH, which can lead to lysosomal trapping or hERG channel toxicity. The addition of a second nitrogen at the para position (pyrazine) exerts a strong inductive electron-withdrawing effect, drastically dropping the pKa to ~0.6 [2]. Consequently, pyrazines are virtually unprotonated in biological systems.

  • Lipophilicity (cLogP): Pyrazines are significantly less lipophilic than their pyridine counterparts. This reduction in cLogP improves aqueous solubility and reduces non-specific binding in in vitro assays.

  • Target Affinity (Hydrogen Bonding): While pyridine is an excellent hydrogen-bond acceptor (often utilized to anchor inhibitors to the hinge region of kinases), the electron-withdrawing nature of the second nitrogen in pyrazine diffuses the lone-pair electron density. This makes pyrazine a weaker H-bond acceptor, which can sometimes result in a slight drop in primary target affinity [3].

Causality N_Addition Addition of 2nd Nitrogen (Pyridine → Pyrazine) Elec_Withdraw Electron Withdrawal (Inductive Effect) N_Addition->Elec_Withdraw pKa_Drop Decreased pKa (~5.2 → ~0.6) Elec_Withdraw->pKa_Drop LogP_Drop Decreased cLogP (Lower Lipophilicity) Elec_Withdraw->LogP_Drop Binding_Shift Altered Target Affinity (Weaker H-Bond) Elec_Withdraw->Binding_Shift Reduced Lone Pair Density ADME_Benefit Improved ADME (Higher Stability) pKa_Drop->ADME_Benefit Reduced Trapping LogP_Drop->ADME_Benefit Lower CYP Affinity

Caption: Logical causality of substituting a pyridine ring with a pyrazine in drug optimization.

Comparative Bioassay Profiling: Efficacy vs. Developability

When comparing these bioisosteres in parallel bioassays, a classic "affinity vs. developability" trade-off frequently emerges. The following table summarizes typical quantitative data observed when profiling matched molecular pairs of pyridine and pyrazine kinase inhibitors (data synthesized from established structure-activity relationship trends in CDK and Aurora kinase inhibitors) [3].

ParameterPyridine Derivative (Lead)Pyrazine Derivative (Bioisostere)Causality / Assay Readout Impact
Nitrogen Count 12 (1,4-position)Alters electronic distribution and dipole moment.
pKa (Calculated) ~5.2~0.6Pyrazine is unprotonated at pH 7.4, reducing basic trapping.
cLogP 3.12.4Lower lipophilicity reduces non-specific protein binding in assays.
Kinase IC₅₀ (CDK5) 15 nM60 nMWeaker H-bond acceptor in pyrazine slightly reduces hinge affinity.
HLM Half-Life (T₁/₂) 15 min45 minReduced lipophilicity shields pyrazine from CYP450 oxidation.
hERG Inhibition (IC₅₀) 5 µM>30 µMLower basicity of pyrazine drastically reduces hERG channel blockade.

Self-Validating Experimental Methodologies

To accurately capture the nuanced differences between pyridine and pyrazine derivatives, the supporting bioassays must be rigorously controlled. Below are the self-validating protocols required to generate the comparative data.

Orthogonal In Vitro Kinase Assay (ADP-Glo Methodology)

This assay measures target affinity by quantifying the ADP produced during the kinase reaction.

  • Compound Preparation: Serially dilute the pyridine and pyrazine derivatives in 100% DMSO.

    • Causality: Compounds are then diluted 1:100 in aqueous buffer to ensure the final DMSO concentration remains ≤1%. Higher DMSO concentrations can induce solvent-mediated enzyme denaturation, artificially inflating IC₅₀ values.

  • Reaction Assembly: In a 384-well plate, combine 5 µL of the compound with 5 µL of purified kinase enzyme suspended in assay buffer (containing 0.01% BSA and 1 mM DTT).

    • Causality: BSA prevents the more lipophilic pyridine derivatives from non-specifically adhering to the plastic microtiter plate. DTT maintains the kinase's catalytic cysteine residues in a reduced, active state.

  • Initiation & Incubation: Add 5 µL of ATP/Substrate mix to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Signal Generation (Depletion): Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This reagent actively depletes unconsumed ATP. This is a critical self-validating step; failing to completely deplete background ATP will result in false-negative inhibition data.

  • Signal Generation (Detection): Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes, then read luminescence.

    • Causality: This converts the generated ADP back into ATP, which drives a luciferase reaction. The luminescent signal is directly proportional to kinase activity.

  • Data Validation: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls.

    • Causality: A Z'-factor > 0.5 is mandatory to prove the assay's dynamic range is sufficient to distinguish the subtle IC₅₀ differences between the pyridine and pyrazine pairs.

Liver Microsomal Stability Assay (Metabolic Clearance)

This assay evaluates the metabolic advantage typically gained by switching to a pyrazine core.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Pooled microsomes (from ≥50 donors) are used to average out inter-individual variations in Cytochrome P450 (CYP) expression.

  • Compound Spiking: Add the test compounds (pyridine/pyrazine) to a final concentration of 1 µM.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: Utilizing a regenerating system rather than direct NADPH ensures a steady-state concentration of the necessary cofactor throughout the entire assay duration, preventing premature reaction plateauing.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating proteins for clean LC-MS/MS injection.

  • Control Validation: Run a minus-NADPH control in parallel.

    • Causality: This self-validating control differentiates true CYP450-mediated metabolism from chemical instability or degradation by non-CYP enzymes (e.g., esterases). Verapamil must also be run as a high-clearance positive control to verify microsomal activity.

Bioassay Triage Workflow

The integration of these assays forms a logical funnel. The workflow below illustrates how compounds are triaged based on the experimental readouts described above.

Workflow Synthesis Bioisostere Synthesis (Pyridine & Pyrazine Pairs) KinaseAssay Primary Bioassay (ADP-Glo Kinase Assay) Synthesis->KinaseAssay IC50 Determination ADMEAssay Secondary Bioassay (HLM Stability Assay) KinaseAssay->ADMEAssay Active Compounds (IC50 < 100nM) DataAnalysis SAR & Property Triage (Efficacy vs. Clearance) ADMEAssay->DataAnalysis T1/2 & Intrinsic Clearance LeadProgression Lead Candidate Progression DataAnalysis->LeadProgression Optimal Balance Achieved

Caption: Step-by-step bioassay triage workflow for evaluating nitrogen walk bioisosteres.

References

  • Meanwell, N. A. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research. Available at:[Link]

  • Meanwell, N. A. (2014). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry. Available at:[Link]

  • Liger, F., et al. (2011). "Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents." European Journal of Medicinal Chemistry (PubMed). Available at:[Link]

Comparative

A Comparative Guide to the Biological Activity of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activities of analogs of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid. Synthesizing findi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of analogs of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid. Synthesizing findings from multiple studies, this document delves into the structure-activity relationships (SAR) that govern the antimicrobial and anticancer potential of this class of compounds. Experimental data, where available, is presented to offer a quantitative basis for comparison, and standardized protocols for activity assessment are detailed to ensure reproducibility and further investigation.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural simplicity and the presence of two nitrogen atoms allow for versatile functionalization, influencing the molecule's physicochemical properties and biological target interactions.[1] Pyrazinamide, a cornerstone of tuberculosis treatment, is a prominent example of the therapeutic potential of pyrazine derivatives.[2][3] The focus of this guide, 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid and its analogs, represents a class of compounds where substitutions on the pyrazine ring are explored to modulate and enhance biological activity.

Comparative Biological Activity

The biological activities of pyrazine carboxylic acid derivatives are significantly influenced by the nature and position of substituents on the pyrazine ring. Halogenation, particularly chlorination, and the introduction of various alkyl and aryl groups have been shown to impact the antimicrobial and cytotoxic properties of these compounds.[4][5]

Antimicrobial Activity

Derivatives of pyrazine-2-carboxylic acid have demonstrated notable activity against a range of microbial pathogens, including Mycobacterium tuberculosis and various fungal species. The substitution pattern on the pyrazine ring plays a critical role in determining the potency and spectrum of this activity.

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The presence of chlorine atoms on the pyrazine ring is a recurrent feature in analogs with significant antimicrobial activity. For instance, 5-chloropyrazinamide (5-Cl-PZA) is a known inhibitor of mycobacterial fatty acid synthase I.[6] Studies on N-phenylpyrazine-2-carboxamides have shown that a 5-chloro substituent on the pyrazine ring, combined with various substitutions on the phenyl ring, can lead to potent activity against M. tuberculosis H37Rv.[6]

  • Alkyl Groups: The introduction of alkyl groups, such as a tert-butyl group at the 5-position, has been investigated. The combination of a 5-tert-butyl and a 6-chloro substituent in N-phenylpyrazine-2-carboxamides has been shown to yield compounds with high antituberculotic activity.[5][7]

  • Amide Linkages: The conversion of the carboxylic acid to an amide, particularly with substituted anilines, is a common strategy that has yielded compounds with significant antimycobacterial and antifungal effects.[4][5] For example, 3,5-Bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid have demonstrated high activity against Mycobacterium tuberculosis H37Rv.[8]

Table 1: Comparative Antimicrobial Activity of Substituted Pyrazine-2-Carboxamide Analogs

Compound IDPyrazine Ring SubstituentsAmide SubstituentTarget OrganismActivity (MIC/Inhibition)Reference
1 6-Chloro4-ChlorophenylMycobacterium tuberculosis H37Rv65% inhibition at 6.25 µg/mL[9]
2 5-tert-Butyl, 6-Chloro3,5-bis-TrifluoromethylphenylMycobacterium tuberculosis H37Rv72% inhibition[5][7]
3 5-Chloro5-Chloro-2-hydroxyphenylMycobacterium tuberculosis H37RvMIC = 1.56 µg/mL[6]
4 5-tert-Butyl, 6-Chloro4-Methyl-1,3-thiazol-2-ylTrichophyton mentagrophytesMIC = 31.25 µmol/mL[8]
5 5-Amino2,5-DimethylphenylStaphylococcus aureusMIC = 62.5 µM[10]

Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Anticancer Activity

Substituted pyrazine derivatives have also been investigated for their cytotoxic effects against various cancer cell lines. The structural modifications that confer antimicrobial activity can also influence their anticancer potential.

Structure-Activity Relationship (SAR) Insights:

  • Pyrazoline Derivatives: While not direct analogs of the topic compound, pyrazoline derivatives containing substituted phenyl rings have shown promising activity against cancer cell lines such as HepG-2, Hela, and A549.[4] This suggests that the incorporation of different heterocyclic systems and aromatic moieties can be a fruitful strategy.

  • Chalcone Hybrids: Hybrid molecules incorporating pyrazine and chalcone scaffolds have demonstrated significant cytotoxicity against a panel of cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[11]

  • Triazolo[4,3-a]pyrazine Derivatives: This class of pyrazine derivatives has been explored as dual c-Met/VEGFR-2 inhibitors, with some compounds exhibiting potent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines.[12]

Table 2: Comparative Cytotoxicity of Pyrazine Analogs against Cancer Cell Lines

Compound ClassKey Structural FeaturesCell LineActivity (IC50)Reference
Pyrazoline Derivative3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)HepG-26.78 µM[4]
Ligustrazine-Chalcone HybridChalcone moiety linked to ligustrazineMDA-MB-2311.60 µM[11]
[4][13][14]triazolo[4,3-a]pyrazineVariously substituted phenyl ringA5490.98 ± 0.08 µM[12]
Substituted Pyrazine1-(methyl sulfonyl)-4-prolylpiperazine linkerMCF7Significant decrease in viability at 0.1 µM[14]

Note: This table presents data from different classes of pyrazine derivatives to highlight the broader potential of the pyrazine scaffold in anticancer drug discovery.

Experimental Protocols

To facilitate further research and ensure the generation of comparable data, the following are detailed, step-by-step methodologies for key biological activity assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours) of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution Serial Dilution of Test Compound Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_MIC Determine MIC Incubation->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation.

Methodology:

  • Cell Seeding:

    • Seed the desired cancer cell line into a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for the compound stock).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay cluster_data_analysis Analysis Seeding Seed Cells in 96-well Plate Treatment Treat with Test Compound Seeding->Treatment Incubate_Treatment Incubate Treatment->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Mechanistic Insights and Signaling Pathways

While the precise mechanisms of action for many 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid analogs are still under investigation, the broader class of pyrazine derivatives offers clues to their potential cellular targets.

For antimycobacterial activity, a key target is the fatty acid synthesis pathway, as demonstrated by the action of 5-Cl-PZA on fatty acid synthase I.[6] Pyrazinamide itself is a prodrug that is converted to pyrazinoic acid, which disrupts membrane potential and transport in Mycobacterium tuberculosis.[2]

In the context of anticancer activity, pyrazine derivatives have been shown to induce apoptosis and cell cycle arrest.[11][12] For example, some triazolo[4,3-a]pyrazine derivatives act as dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases, which are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[12]

Simplified Representation of c-Met/VEGFR-2 Inhibition by Pyrazine Analogs

Signaling_Pathway cluster_receptor Cell Surface cluster_pathway Intracellular Signaling cluster_response Cellular Response cMet c-Met Downstream Downstream Signaling cMet->Downstream VEGFR2 VEGFR-2 VEGFR2->Downstream Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival Angiogenesis Angiogenesis Downstream->Angiogenesis Pyrazine_Analog Pyrazine Analog Pyrazine_Analog->cMet Inhibits Pyrazine_Analog->VEGFR2 Inhibits

Caption: Inhibition of c-Met and VEGFR-2 signaling by pyrazine analogs.

Conclusion and Future Directions

The analogs of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid represent a promising area for the discovery of novel antimicrobial and anticancer agents. The available data indicates that strategic modifications to the pyrazine core, particularly through halogenation, alkylation, and the formation of amide derivatives, can significantly enhance biological activity. Future research should focus on a more systematic exploration of the structure-activity relationships within this specific class of compounds. The synthesis and evaluation of a focused library of analogs, coupled with mechanistic studies to identify specific molecular targets, will be crucial for advancing these promising scaffolds towards clinical development.

References

  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - MDPI. (2019, December 1). Retrieved from [Link]

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC. (n.d.). Retrieved from [Link]

  • A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - MDPI. (2017, September 29). Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • The anticancer potential of various substituted pyridazines and related compounds - SciSpace. (n.d.). Retrieved from [Link]

  • Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity - ResearchGate. (n.d.). Retrieved from [Link]

  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. (2025, November 7). Retrieved from [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2025, October 16). Retrieved from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (n.d.). Retrieved from [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - MDPI. (2002, March 31). Retrieved from [Link]

  • Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity - Semantic Scholar. (2012, February 15). Retrieved from [Link]

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society. (2022, July 15). Retrieved from [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides - MDPI. (2015, March 4). Retrieved from [Link]

  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed. (2021, December 29). Retrieved from [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. (2023, April 27). Retrieved from [Link]

  • Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. | Moroccan Journal of Chemistry. (2024, June 17). Retrieved from [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - Semantic Scholar. (2019, December 1). Retrieved from [Link]

  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of[4][13][14]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - Frontiers. (2022, April 5). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Age - SciSpace. (2020, February 28). Retrieved from [Link]

  • (PDF) 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: Synthesis and electrochemical study - ResearchGate. (2025, August 6). Retrieved from [Link]

Sources

Validation

Analytical Strategies for Pyrazine Intermediates: A Comparative Guide to LC-MS and HPLC-UV

As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by pyrazine derivatives. Pyrazines—aromatic 1,4-diazines—are ubiquitous building blocks in active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by pyrazine derivatives. Pyrazines—aromatic 1,4-diazines—are ubiquitous building blocks in active pharmaceutical ingredients (APIs) such as pyrazinamide and vesnarinone, as well as in advanced materials like thermally activated delayed fluorescence (TADF) emitters.

The analytical difficulty stems from the pyrazine ring itself. The two basic nitrogen atoms create a strong dipole and render the molecule highly polar. In standard reversed-phase liquid chromatography at neutral pH, pyrazines often exhibit poor retention, eluting near the void volume. Consequently, selecting the appropriate chromatographic conditions and detection modality—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) versus Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—requires a deep understanding of the analyte's physicochemical properties and the specific analytical objective[1].

This guide provides an objective, mechanistically grounded comparison between HPLC-UV and LC-MS/MS for pyrazine intermediate analysis, supported by validated experimental protocols.

Mechanistic Comparison: Detector Physics & Chromatographic Causality

The decision to deploy HPLC-UV or LC-MS/MS hinges on the required sensitivity, matrix complexity, and the fundamental physics of the detectors.

HPLC-UV: The Workhorse for Bulk Purity

HPLC-UV relies on the chromophoric nature of the pyrazine ring, which exhibits strong π→π∗ and n→π∗ transitions, typically absorbing strongly between 260 nm and 280 nm.

  • Causality for Selection: UV detection is highly robust and offers a wide linear dynamic range, making it the gold standard for bulk assay quantification (>0.1% w/w) and major impurity profiling.

  • Chromatographic Driver: Because UV detectors are not sensitive to non-volatile salts, analysts can utilize strong, non-volatile ion-pairing agents or buffers (like phosphoric or sulfuric acid) to protonate the pyrazine nitrogens, thereby drastically improving peak shape and retention on mixed-mode columns[2].

LC-MS/MS: The Standard for Trace Analysis

LC-MS/MS utilizes Electrospray Ionization (ESI) coupled with a triple quadrupole mass analyzer.

  • Causality for Selection: Pyrazines are highly amenable to positive-ion ESI (ESI+) because their basic nitrogen atoms readily accept a proton to form a stable [M+H]+ precursor ion. When subjected to Collision-Induced Dissociation (CID), the pyrazine ring undergoes specific fragmentation (e.g., loss of HCN), providing highly specific Multiple Reaction Monitoring (MRM) transitions. This specificity allows for the quantification of trace genotoxic impurities or pharmacokinetic metabolites down to the pg/mL level, even when co-eluting with matrix interferences[3].

  • Chromatographic Driver: To prevent ion suppression and source fouling, the mobile phase must be strictly volatile. Phosphoric acid must be replaced with volatile alternatives like formic acid[2].

DecisionMatrix Start Pyrazine Intermediate Analysis Goal Primary Analytical Objective? Start->Goal Assay Bulk Assay / Purity (>0.1% w/w) Goal->Assay High Conc. Trace Trace Impurities / PK (ng/mL to pg/mL) Goal->Trace Low Conc. HPLC HPLC-UV (Robust, High Capacity) Assay->HPLC LCMS LC-MS/MS (High Sensitivity, Specificity) Trace->LCMS

Caption: Decision matrix for selecting pyrazine analysis modalities based on concentration.

Quantitative Performance Comparison

The following table synthesizes expected performance metrics for pyrazine derivatives (such as 6-fluoro-pyrazine-2-carboxylic acid and methoxypyrazines) across both modalities, demonstrating the trade-offs between dynamic range and absolute sensitivity[4],[5].

Performance MetricHPLC-UVLC-MS/MSMechanistic Driver
Limit of Detection (LOD) 0.02 – 0.1 µg/mL0.01 – 1 ng/mLMS utilizes electron multipliers and specific ion filtering; UV relies on bulk photon absorbance[4].
Limit of Quantitation (LOQ) 0.05 – 0.5 µg/mL0.05 – 5 ng/mLLC-MS/MS can achieve sub-part-per-trillion LOQs for specific pyrazines in complex matrices[5].
Linearity ( R2 ) > 0.999> 0.990UV detectors possess a wider linear dynamic range; MS detectors can suffer from space-charge effects and saturation at high concentrations.
Precision (%RSD) < 5%< 15%MS is subject to matrix-induced ion suppression, requiring internal standardization to maintain precision[4].
Selectivity ModerateVery HighUV is prone to co-eluting chromophores; MS/MS isolates specific precursor-to-product ion transitions[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. The following workflows incorporate mandatory system suitability and quality control checks.

Protocol A: HPLC-UV for Bulk Pyrazine Assay

Objective: Quantify the main pyrazine intermediate and assess synthetic purity. Causality: Utilizing a mixed-mode column (combining reversed-phase and cation-exchange) with an acidic, non-volatile buffer ensures the basic pyrazine nitrogens remain protonated, drastically reducing peak tailing and improving retention[2].

  • Sample Preparation: Dissolve the pyrazine intermediate in the initial mobile phase to a target concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Mixed-mode column (e.g., Primesep A, 4.6 x 100 mm, 5 µm)[2].

    • Mobile Phase: Isocratic elution. 80% Water / 20% Acetonitrile containing 0.1% Sulfuric Acid ( H2​SO4​ ).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

  • Self-Validation (System Suitability Test - SST): Inject a resolution standard containing the pyrazine intermediate and its closest known synthetic byproduct. The system is only validated for use if the critical resolution ( Rs​ ) is > 2.0 and the peak tailing factor for the pyrazine is < 1.5.

Protocol B: LC-MS/MS for Trace Pyrazine Impurity Profiling

Objective: Quantify trace pyrazine derivatives (e.g., genotoxic impurities or metabolites) in complex matrices. Causality: The non-volatile sulfuric acid used in Protocol A will cause catastrophic ion suppression and arcing in the MS source. It must be replaced with formic acid, which provides the necessary protons for ESI+ [M+H]+ formation while remaining fully volatile[2].

  • Sample Preparation: Perform liquid-liquid extraction (LLE) or protein precipitation. Spike the sample with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C4​ -pyrazine, prior to extraction. Causality: The SIL-IS co-elutes with the analyte and experiences identical ion suppression, mathematically correcting for matrix effects.

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization: ESI in Positive Mode.

    • Acquisition: Multiple Reaction Monitoring (MRM). Optimize collision energy (CE) for the specific transition (e.g., [M+H]+→ specific fragment).

  • Self-Validation (Quality Control): Analyze post-extraction matrix spikes. The protocol is validated if the calculated recovery of the spiked pyrazine falls strictly between 90% and 110%, confirming the absence of uncorrected matrix effects[4].

Caption: Sequential mechanistic workflow of LC-MS/MS for trace pyrazine quantification.

Conclusion

The transition from HPLC-UV to LC-MS/MS for pyrazine intermediate analysis is not merely a change in instrumentation; it is a fundamental shift in analytical chemistry. While HPLC-UV remains the most cost-effective and robust method for bulk assay utilizing non-volatile ion-pairing agents, LC-MS/MS provides the ultimate specificity and sensitivity required for trace-level quantification, provided the chromatographic conditions are strictly adapted for MS compatibility.

References

  • Benchchem. Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid. 4

  • Benchchem. A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. 1

  • SIELC Technologies. Pyrazine. 2

  • National Institutes of Health (NIH). LC/MS/MS analysis of vesnarinone and its principal metabolites in plasma and urine. 3

  • SciSpace. Development of a novel LC-MS/MS method for the detection of adulteration of South African sauvignon blanc wines with 3-alkyl-2-m. 5

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid. As a halogenated heterocyclic carboxylic acid, this compound requires careful h...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid. As a halogenated heterocyclic carboxylic acid, this compound requires careful handling as a regulated hazardous waste stream. The procedures outlined below are designed to ensure the safety of laboratory personnel and adherence to environmental regulations, grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.

Hazard Assessment and Waste Characterization

Before handling any chemical, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) for 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid should always be the primary reference, we can infer its likely hazard profile from structurally analogous compounds.

Inferred Hazards: Based on data from similar dichloropyrazine and pyrazine carboxylic acid derivatives, this compound should be handled as, at minimum, a substance that is harmful if swallowed, and capable of causing skin, eye, and respiratory irritation[1][2][3].

Waste Classification: This compound is classified as a halogenated organic waste . The presence of chlorine atoms in the molecule means it cannot be disposed of with non-halogenated organic solvents.[4][5] Such wastes are strictly regulated by the Environmental Protection Agency (EPA) and require specialized disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[6]

Property Classification & Rationale
Physical State Solid
Chemical Class Halogenated Heterocyclic Carboxylic Acid
EPA Waste Category Regulated Hazardous Waste. Belongs to the halogenated organic compound category.[7][8]
Likely Hazards Skin Irritant, Serious Eye Irritant, Respiratory Tract Irritant, Harmful if Swallowed.[2][3]
Incompatibilities Strong oxidizing agents, strong bases. Mixing with incompatible materials can lead to dangerous reactions.[9][10]

Personnel Safety & Protective Equipment (PPE)

Protecting laboratory personnel is the first priority. Adherence to OSHA's Laboratory Standard (29 CFR 1910.1450) is mandatory.[11][12]

  • Engineering Controls : Always handle 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid and its waste within a certified chemical fume hood to minimize inhalation exposure.[12]

  • Personal Protective Equipment (PPE) : The following PPE must be worn at all times when handling the chemical or its waste containers:

    • Eye Protection : Chemical safety goggles and a face shield.[2]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves in accordance with applicable laws.[10]

    • Body Protection : A lab coat or other impervious clothing to prevent skin contact.[10]

Step-by-Step Disposal Workflow

The proper disposal of this compound follows a "cradle-to-grave" hazardous waste management philosophy mandated by the EPA.[13] The following workflow ensures compliance and safety at every stage.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Institutional Oversight A Waste Generation (e.g., residual solid, contaminated materials) B Step 1: Segregate Waste (Collect in dedicated 'Halogenated Organic Waste' container) A->B Immediate Action C Step 2: Label Container (Contents, Hazards, Dates) B->C Upon First Use D Step 3: Store in SAA (Satellite Accumulation Area with secondary containment) C->D Secure Storage E Step 4: Request Pickup (Contact Environmental Health & Safety - EHS) D->E When container is full or per schedule F Final Disposal (Licensed Hazardous Waste Facility) E->F Regulatory Compliance

Caption: Disposal workflow for 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid.

Step 1: Waste Segregation

Causality: Halogenated and non-halogenated waste streams are treated differently. Mixing them complicates and increases the cost of disposal. Furthermore, mixing incompatible chemicals can cause violent reactions.[4][9]

Protocol:

  • Designate a specific waste container solely for Halogenated Organic Waste .

  • Collect all materials contaminated with 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid, including unused solid, contaminated filter paper, gloves, and weighing boats, in this container.

  • DO NOT mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[5]

Step 2: Container Selection and Labeling

Causality: Proper containment prevents leaks and spills, while clear labeling ensures safe handling and is a strict regulatory requirement.[14] An unlabeled container is a serious safety violation.[15]

Protocol:

  • Select a container made of a compatible material, such as high-density polyethylene (HDPE).[13] Ensure it is in good condition with a secure, leak-proof lid.

  • Affix a "Hazardous Waste" label to the container.

  • Clearly write the following information on the label:

    • The full chemical name: "Waste 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid".

    • A list of all contents if it is a mixed waste stream.

    • The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

    • The "Accumulation Start Date"—the date the first piece of waste is placed in the container.[15]

    • The name of the Principal Investigator and the laboratory location.

Step 3: On-Site Accumulation

Causality: Regulations permit the temporary storage of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[16] This must be managed to prevent spills and unauthorized access.

Protocol:

  • Store the sealed waste container in a designated SAA. This area must be under the control of the laboratory operator.[15]

  • The SAA should have secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.

  • Keep the container closed at all times except when actively adding waste.[4][15]

  • Be aware of accumulation limits. A lab generally cannot exceed 55 gallons of hazardous waste in its SAA. For acutely toxic wastes (P-listed), the limit is much lower (1 quart).[16]

Step 4: Arranging for Final Disposal

Causality: Final treatment and disposal of hazardous waste must be performed by a licensed facility to ensure environmental protection. Your institution's Environmental Health & Safety (EHS) office manages this process.

Protocol:

  • Once the waste container is full or has been in the SAA for the maximum allowed time (typically 12 months), contact your institution's EHS office.[15]

  • Follow their specific procedures to request a chemical waste pickup.

  • EHS will transport the waste from your lab to a central accumulation area before it is shipped off-site for final disposal by a certified contractor.

Spill and Emergency Procedures

In the event of a small spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Alert Personnel : Inform everyone in the immediate area of the spill.

  • Evacuate : If the spill is large or you are unsure how to proceed, evacuate the area and contact EHS.

  • Don PPE : Wear the appropriate PPE as described in Section 2.

  • Containment : Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels.

  • Collection : Carefully sweep up the absorbed material and place it in a properly labeled hazardous waste container for disposal.[1][2]

  • Decontamination : Clean the spill area with soap and water.

  • Report : Document the incident and report it to your laboratory supervisor and EHS office.

References

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Available at: [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Available at: [Link]

  • National Institutes of Health. Prudent Practices in the Laboratory: Management of Waste. Available at: [Link]

  • University of Pennsylvania, EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]

  • Duke University, OESO. (2020, January 22). Laboratory Chemical Waste Management Practices. Available at: [Link]

  • Solvent Recovery Systems. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Available at: [Link]

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Available at: [Link]

  • Vanderbilt University, OCRS. The Laboratory Standard. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]

  • National Institutes of Health. Prudent Practices in the Laboratory: The OSHA Laboratory Standard. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • University of Louisville, DEHS. Chemical Waste Management: Combining Compatible Used Organic Solvents. Available at: [Link]

  • University of Georgia, Environmental Safety Division. EPA Hazardous Waste Codes. Available at: [Link]

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid

Advanced Safety and Operational Protocol: Handling 3,5-Dichloro-6-ethylpyrazine-2-carboxylic Acid As a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol: Handling 3,5-Dichloro-6-ethylpyrazine-2-carboxylic Acid

As a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and kinase inhibitors, 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid (CAS: 1883347-30-5) presents unique handling challenges. This guide provides drug development professionals with field-proven, self-validating protocols to ensure absolute safety, chemical integrity, and regulatory compliance during laboratory operations.

Hazard Assessment and Mechanistic Causality

To handle this compound safely, one must understand the chemical causality behind its hazards. The molecule features two distinct reactive domains:

  • Electrophilic Pyrazine Core: The two chlorine atoms exert a strong inductive electron-withdrawing effect, making the pyrazine ring highly electron-deficient and susceptible to nucleophilic attack. This reactivity requires strict environmental controls to prevent premature degradation.

  • Acidic Moiety: The carboxylic acid group acts as a potent proton donor. Upon contact with ambient moisture or physiological fluids (sweat, tears), it rapidly lowers the localized pH. This mechanism is the direct cause of its primary GHS hazard classifications: severe skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) [1].

Personal Protective Equipment (PPE) Matrix

In accordance with standards for hazard assessment [2], the following PPE matrix is mandatory. Every piece of equipment is selected based on the specific physicochemical properties of halogenated pyrazines.

Protection ZoneRecommended EquipmentQuantitative/Material SpecificationMechanistic Justification
Hand Double Nitrile Gloves≥ 5 mil thickness, extended cuffNitrile provides superior chemical resistance against halogenated organics compared to latex. Double-gloving prevents micro-tear exposure.
Eye/Face Chemical Splash GogglesANSI Z87.1 certified, indirect ventingPrevents fine, acidic crystalline dust from bypassing the seal, protecting against severe corneal damage (H319).
Body Flame-Resistant Lab Coat100% Cotton or Nomex, knee-lengthSynthetic fibers can melt into the skin upon reaction exotherms. Cotton provides a breathable, non-melting barrier.
Respiratory N95 / P100 Particulate RespiratorNIOSH-approved (If outside fume hood)Filters airborne particulates < 0.3 microns, mitigating respiratory tract irritation (H335) from aerosolized dust.

Operational Workflow: Step-by-Step Handling Protocol

Following the gold-standard guidelines established in [3], this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Verification

  • Action: Conduct operations inside a certified chemical fume hood.

  • Validation: Check the digital airflow monitor. The face velocity must read between 80–120 feet per minute (fpm) before opening the chemical container.

Step 2: Equipment Preparation

  • Action: Utilize PTFE-coated or grounded anti-static spatulas.

  • Causality: Highly functionalized powders often carry static charges. Anti-static tools prevent the powder from clinging to surfaces or aerosolizing upon transfer.

Step 3: Weighing and Transfer

  • Action: Weigh the compound directly into a tared, sealable vial within the fume hood enclosure. Cap the vial before transporting it to the reaction setup.

  • Validation: Inspect the exterior of the sealed vial. It must be completely free of residual dust before it leaves the weighing station.

Step 4: Reaction Setup

  • Action: Purge the reaction vessel with an inert gas (Nitrogen or Argon).

  • Causality: The electron-deficient pyrazine ring can undergo slow hydrolysis in the presence of atmospheric moisture. Inertion preserves the integrity of the starting material.

HandlingWorkflow Start 1. Preparation Verify Fume Hood Airflow (80-120 fpm) PPE 2. PPE Donning Double Nitrile Gloves, Goggles, Lab Coat Start->PPE Weighing 3. Weighing Use Anti-static Spatula in Enclosure PPE->Weighing Transfer 4. Transfer Sealed Container to Reaction Vessel Weighing->Transfer Reaction 5. Reaction/Dissolution Maintain Inert Atmosphere (N2/Ar) Transfer->Reaction Cleanup 6. Post-Operation Decontaminate Surfaces (10% Bleach) Reaction->Cleanup Waste 7. Waste Disposal Halogenated Organic Waste Stream Cleanup->Waste

Standard Operating Procedure for Handling Halogenated Pyrazines.

Spill Management and Emergency Response

In the event of a spill, immediate and calculated action is required to prevent aerosolization and surface corrosion.

Step 1: Containment and Assessment

  • Action: Identify the scale of the spill. Do NOT apply water to the solid powder.

  • Causality: Adding water will solubilize the carboxylic acid, rapidly spreading the corrosive hazard and making recovery significantly more difficult.

Step 2: Mechanical Recovery

  • Action: For minor spills (<50g) inside the fume hood, use a damp, chemically inert absorbent pad to gently wipe up the powder.

  • Validation: Swab the cleaned area with a wetted pH strip. A neutral pH (7.0) confirms the complete removal of the acidic residue.

SpillResponse Spill Spill Detected: 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) or Outside Fume Hood Assess->Major Sweep Carefully Sweep/Scoop (Avoid Dust Generation) Minor->Sweep Evacuate Evacuate Area & Contact EHS Major->Evacuate Absorb Wipe residue with damp absorbent pads Sweep->Absorb Dispose Place in Solid Halogenated Waste Absorb->Dispose

Emergency Spill Response Decision Matrix for Solid Halogenated Acids.

Waste Disposal Plan

Halogenated compounds dictate strict waste segregation protocols. As outlined by [4], 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid must never be mixed with standard organic waste.

  • Disposal Workflow: Place all unreacted powder, contaminated absorbent pads, and primary packaging into a designated, clearly labeled "Solid Halogenated Waste" container.

  • Mechanistic Causality: If halogenated waste is mixed with non-halogenated waste, the entire mixture must be incinerated at extremely high temperatures to prevent the formation of highly toxic, carcinogenic dioxins. Proper segregation ensures environmental safety and prevents exponential increases in facility disposal costs.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies of Sciences, Engineering, and Medicine. Available at:[Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Management. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.